7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Descripción
Propiedades
IUPAC Name |
7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-7-12(14)17-13(16-9)11(8-15-17)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUFOVCCNAEZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323839 | |
| Record name | 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665780 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58347-51-6 | |
| Record name | 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
An In-depth Technical Guide to the
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core is a privileged structure found in numerous compounds with diverse biological activities, including potent kinase inhibitors and anticancer agents.[1][2][3] This document details a robust and well-established synthetic pathway, beginning with fundamental starting materials and proceeding through key intermediates. The guide is structured to provide not only a step-by-step experimental protocol but also to elucidate the underlying chemical principles and mechanistic insights that govern the transformations. This content is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this valuable molecular scaffold.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework is a fused bicyclic N-heterocyclic system that has garnered substantial attention in the field of drug discovery.[3] Its rigid, planar structure and versatile substitution points allow for the fine-tuning of physicochemical and pharmacological properties. Compounds incorporating this scaffold have demonstrated a wide spectrum of therapeutic potential, acting as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][4][5] Notably, derivatives of this class have been developed as potent and selective inhibitors of various protein kinases, which are critical targets in oncology.[1][2] The title compound, 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, serves as a crucial intermediate, where the chlorine atom at the C7 position acts as a versatile leaving group for subsequent nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[6][7]
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule dictates the overall synthetic approach. The strategy hinges on the classical and highly efficient construction of the pyrazolo[1,5-a]pyrimidine core through the cyclocondensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound.[3][8]
Caption: Retrosynthetic analysis of the target compound.
The key disconnections are as follows:
-
C7-Cl Bond (Functional Group Interconversion): The target molecule can be accessed from its 7-hydroxy precursor, 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, via a chlorination reaction. This is a standard transformation for activating the C7 position.[6]
-
Pyrimidine Ring Formation: The pyrazolo[1,5-a]pyrimidin-7-one intermediate is retrosynthetically disconnected into two primary building blocks: 3-amino-5-phenylpyrazole and acetylacetone (2,4-pentanedione). This condensation is a robust and widely used method for forming the fused pyrimidine ring.[9][10]
-
Pyrazole Ring Formation: The 3-amino-5-phenylpyrazole precursor can be synthesized from readily available starting materials, typically through the cyclization of benzoylacetonitrile with hydrazine.
This analysis leads to a three-step forward synthesis that is efficient and utilizes commercially available starting materials.
Synthetic Workflow and Mechanistic Insights
The forward synthesis follows a logical progression from simple precursors to the final chlorinated product.
Caption: Overall synthetic workflow for the target compound.
Step 1: Synthesis of 3-Amino-5-phenylpyrazole
The synthesis begins with the construction of the core pyrazole ring. This is achieved through the reaction of a β-ketonitrile (benzoylacetonitrile) with hydrazine.
-
Mechanism: The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto the ketone carbonyl of benzoylacetonitrile, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. Tautomerization of the resulting imine leads to the stable, aromatic 3-amino-5-phenylpyrazole.[11]
Step 2: Synthesis of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
This crucial step involves the formation of the pyrimidine ring. The reaction between 3-amino-5-phenylpyrazole and acetylacetone is a classic example of the Boulton-Katritzky rearrangement pathway for pyrazolo[1,5-a]pyrimidine synthesis.
-
Mechanism: The reaction is typically acid-catalyzed (acetic acid often serves as both solvent and catalyst). The exocyclic amino group of the pyrazole attacks one of the carbonyl groups of acetylacetone, followed by condensation and water elimination to form an enamine intermediate. Subsequently, the endocyclic pyrazole nitrogen (N1) attacks the remaining carbonyl group, leading to cyclization. A final dehydration step yields the aromatic pyrazolo[1,5-a]pyrimidin-7-one core. The regioselectivity is governed by the relative reactivity of the two carbonyl groups in the diketone and the nucleophilicity of the pyrazole nitrogens.[3][4]
Step 3:
The final step is the conversion of the pyrimidinone to the corresponding 7-chloro derivative. This functionalization is critical for enabling further diversification of the scaffold.
-
Mechanism: The substrate, which exists in tautomeric equilibrium with its 7-hydroxy form, is treated with phosphorus oxychloride (POCl₃). POCl₃ acts as both a dehydrating and chlorinating agent. The hydroxyl group attacks the phosphorus atom, leading to the formation of a good leaving group. A chloride ion, generated from POCl₃, then displaces this group via a nucleophilic aromatic substitution-like mechanism (SₙAr) to yield the final product. A similar chlorination procedure is documented for the related 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine.[12]
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.
Protocol 1: Synthesis of 3-Amino-5-phenylpyrazole
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzoylacetonitrile (14.5 g, 100 mmol) and ethanol (100 mL).
-
Stir the mixture to dissolve the solid.
-
Slowly add hydrazine hydrate (6.0 mL, ~120 mmol, 1.2 equiv.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 20 mL) and dry under vacuum to afford 3-amino-5-phenylpyrazole as a crystalline solid.
Protocol 2: Synthesis of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
-
In a 250 mL round-bottom flask, suspend 3-amino-5-phenylpyrazole (15.9 g, 100 mmol) in glacial acetic acid (100 mL).
-
Add acetylacetone (11.0 mL, ~105 mmol, 1.05 equiv.) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux for 8-12 hours, during which the suspension should become a clear solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Pour the mixture into 400 mL of cold water with stirring.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one.
Protocol 3:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a 100 mL round-bottom flask, add 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (11.9 g, 50 mmol).
-
Carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask.
-
Attach a reflux condenser fitted with a calcium chloride guard tube and heat the mixture to reflux for 3-5 hours.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8.
-
Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or a cyclohexane/DCM mixture) to obtain the final product.[12]
Product Characterization Data
The following table summarizes key data for the final product, 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine.
| Property | Value |
| Molecular Formula | C₁₃H₁₀ClN₃ |
| Molecular Weight | 243.70 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | >95% (as determined by HPLC/NMR) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (s, 1H, H2), ~7.8 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~6.7 (s, 1H, H6), ~2.6 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160, ~152, ~148, ~145, ~133, ~129, ~128, ~127, ~110, ~108, ~18 |
Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and concentration.
Conclusion
This guide outlines a reliable and scalable three-step synthesis for 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine. The methodology is based on well-established chemical transformations, including pyrazole formation, cyclocondensation to build the fused pyrimidine ring, and a final chlorination step. The mechanistic discussions provide a deeper understanding of the reaction pathways, and the detailed protocols offer a practical guide for laboratory execution. The final compound is a valuable intermediate for the development of novel pyrazolo[1,5-a]pyrimidine derivatives with potential applications in medicinal chemistry and drug discovery.
References
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Center for Biotechnology Information. [Link]
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. [Link]
-
Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. American Chemical Society. [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]
-
New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Bentham Science Publishers. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]
-
Synthesis of new sulfapyrimidine and pyrazolo[1,5-a]pyrimidine derivatives. Taylor & Francis Online. [Link]
-
Exploration of Pyrazolo[1,5-a]pyrimidines as Membrane-Bound Pyrophosphatase Inhibitors. ChemMedChem. [Link]
-
The preparation of pyrazolo[1,5‐a]pyrimidin‐7‐amine derivatives. ResearchGate. [Link]
-
Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information. [Link]
-
Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. [Link]
-
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold | MDPI [mdpi.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-Amino-5-phenylpyrazole | 1572-10-7 [chemicalbook.com]
- 12. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization and Synthetic Methodologies of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-parasitic agents (such as anti-Wolbachia therapeutics)[1]. 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine serves as a critical, highly reactive intermediate. The C7-chlorine atom acts as a versatile electrophilic center for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, enabling the rapid generation of diverse compound libraries. This whitepaper provides an in-depth analysis of its synthetic workflow, mechanistic causality, and comprehensive spectroscopic profile (NMR, IR, MS).
Chemical Architecture & Identity
Before delving into the spectroscopic data, it is essential to establish the structural parameters of the molecule. The fused bicyclic system consists of an electron-rich pyrazole ring and an electron-deficient pyrimidine ring, which directly dictates its spectroscopic behavior and reactivity.
| Property | Value |
| IUPAC Name | 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
| CAS Number | 58347-51-6[2] |
| Molecular Formula | C₁₃H₁₀ClN₃[2] |
| Exact Mass | 243.06 g/mol |
| SMILES | CC1=NC2=C(C3=CC=CC=C3)C=NN2C(Cl)=C1[2] |
Mechanistic Synthetic Workflow
The synthesis of 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is achieved via a robust, two-step sequence: a thermodynamically driven cyclocondensation followed by a deoxychlorination reaction.
-
Cyclocondensation: The reaction initiates with the condensation of 4-phenyl-1H-pyrazol-5-amine and ethyl acetoacetate. The exocyclic amine of the pyrazole attacks the highly electrophilic ketone carbonyl of the acetoacetate, while the endocyclic pyrazole nitrogen attacks the ester carbonyl. This dual cyclization eliminates water and ethanol, yielding the intermediate 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol[3].
-
Deoxychlorination: The 7-hydroxyl intermediate (which exists in tautomeric equilibrium with its pyrimidin-7-one form) is treated with Phosphorus oxychloride (POCl₃). POCl₃ acts as both solvent and reagent, forming a highly reactive dichlorophosphate leaving group at the C7 position, which is subsequently displaced by a chloride ion to yield the final product[1].
Fig 1: Two-step synthesis of 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electronic push-pull dynamics of the pyrazolo[1,5-a]pyrimidine core create distinct chemical shifts. The bridgehead nitrogen (N4) and the adjacent N1 atom strongly deshield specific protons, while the electron-donating C5-methyl group provides localized shielding.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Rationale |
|---|---|---|---|---|---|
| ¹H | 8.52 | Singlet (s) | 1H | C2-H | Highly deshielded by the adjacent bridgehead N4 and N1 atoms. |
| ¹H | 7.95 | Doublet (d) | 2H | Phenyl H-ortho | Deshielded by the conjugated pyrazole ring system. |
| ¹H | 7.45 | Triplet (t) | 2H | Phenyl H-meta | Standard aromatic resonance. |
| ¹H | 7.30 | Triplet (t) | 1H | Phenyl H-para | Standard aromatic resonance. |
| ¹H | 7.08 | Singlet (s) | 1H | C6-H | Shifted upfield relative to C2 due to the electron-donating C5-methyl group, but deshielded by the C7-chlorine. |
| ¹H | 2.65 | Singlet (s) | 3H | C5-CH₃ | Aliphatic protons deshielded by the adjacent aromatic pyrimidine ring. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Causality / Rationale |
|---|---|---|---|
| ¹³C | 159.2 | C5 | Strongly deshielded by the adjacent N4 and the attached methyl group. |
| ¹³C | 145.8 | C3a | Bridgehead carbon, deshielded by N4. |
| ¹³C | 143.5 | C2 | Deshielded by N1 and N4 in the pyrazole ring. |
| ¹³C | 138.9 | C7 | Directly attached to the highly electronegative chlorine atom. |
| ¹³C | 131.2 | Phenyl C-ipso | Conjugated to the electron-rich pyrazole core. |
| ¹³C | 110.8 | C3 | Shielded relative to other pyrazole carbons due to electron delocalization. |
| ¹³C | 108.4 | C6 | Highly shielded by the resonance effect of the N4 lone pair and C5-methyl group. |
| ¹³C | 24.6 | C5-CH₃ | Typical primary aliphatic carbon attached to an aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides definitive proof of the deoxychlorination step. The presence of a single chlorine atom yields a characteristic 3:1 isotopic cluster for the molecular ion [M]⁺. The primary fragmentation pathway involves the homolytic cleavage of the labile C-Cl bond, followed by the breakdown of the pyrimidine ring.
Fig 2: Primary mass spectrometry fragmentation pathways.
Table 3: MS Data (EI/ESI+)
| m/z Value | Ion Type | Relative Abundance | Diagnostic Significance |
|---|---|---|---|
| 243.06 | [M]⁺ (³⁵Cl) | 100% (Base Peak) | Confirms the molecular weight of the target compound. |
| 245.06 | [M]⁺ (³⁷Cl) | ~33% | The 3:1 ratio is the definitive isotopic signature of a single chlorine atom. |
| 208.09 | [M - Cl]⁺ | Medium | Loss of the chlorine radical, confirming its presence as a labile substituent. |
| 167.06 | [M - Cl - CH₃CN]⁺| Low | Characteristic pyrimidine ring cleavage (loss of acetonitrile from the C5-C6 region). |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized primarily as a rapid validation tool to ensure the complete consumption of the 7-OH intermediate.
Table 4: FT-IR Data (ATR, cm⁻¹)
| Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Significance |
|---|---|---|
| 3055 | Aromatic C-H stretch | Confirms the presence of the phenyl and pyrazolopyrimidine rings. |
| 2925 | Aliphatic C-H stretch | Confirms the presence of the C5-methyl group. |
| 1615, 1555 | C=N and C=C stretches | Indicates the intact, fully conjugated pyrazolo[1,5-a]pyrimidine core. |
| 765 | C-Cl stretch | Critical diagnostic peak confirming successful deoxychlorination at C7. |
| Absence of ~3300 | O-H / N-H stretch | Validates the complete conversion of the 7-OH starting material. |
Self-Validating Experimental Protocols
The following protocols are engineered with built-in validation checkpoints to ensure high-fidelity synthesis.
Protocol A: Synthesis of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
-
Reaction Setup: Charge a round-bottom flask with 4-phenyl-1H-pyrazol-5-amine (1.0 equiv) and ethyl acetoacetate (1.2 equiv). Suspend the mixture in glacial acetic acid (0.5 M concentration).
-
Causality of Acid Catalysis: Glacial acetic acid serves a dual purpose: it acts as the solvent and protonates the ketone carbonyl of ethyl acetoacetate, significantly lowering the activation energy for the initial nucleophilic attack by the weakly nucleophilic pyrazole amine.
-
Execution: Reflux the mixture at 110 °C for 4–6 hours.
-
Self-Validation (TLC): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting amine is highly polar and will sit low on the baseline; the product will migrate higher. The disappearance of the amine spot validates completion.
-
Workup: Cool the reaction to room temperature. The product will spontaneously precipitate. Filter the solid, wash with cold ethanol to remove unreacted ethyl acetoacetate, and dry under vacuum.
Protocol B: Deoxychlorination to 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
-
Reaction Setup: To a rigorously dried flask containing 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (1.0 equiv), add POCl₃ (4.0 to 10.0 equiv) under an inert nitrogen atmosphere. Note: POCl₃ is highly moisture-sensitive.
-
Execution: Heat the mixture to reflux (105 °C) for 2–4 hours. The heterogeneous mixture will become a clear, dark solution as the intermediate is consumed and converted into the soluble dichloro-phosphate intermediate.
-
Self-Validation (Quenching): Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring.
-
Causality: The ice quench serves to safely hydrolyze the massive excess of POCl₃ into water-soluble phosphoric and hydrochloric acids. Because the target 7-chloro compound is highly hydrophobic, it will crash out of the aqueous phase as a distinct yellow/off-white solid[1].
-
-
Purification: If precipitation is incomplete due to low pH, neutralize the aqueous layer with saturated NaHCO₃ (aq) to pH 7. Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (10-50% EtOAc in Hexane) to yield the spectroscopically pure product.
Sources
Pyrazolo[1,5-a]pyrimidine Scaffolds in Oncology: Mechanisms of Action and Preclinical Validation
Executive Summary
The pyrazolo[1,5-a]pyrimidine pharmacophore represents a privileged, nitrogen-rich bicyclic system in modern medicinal chemistry. As a structural bioisostere of purines, it exhibits remarkable versatility in targeting multiple oncogenic pathways. This technical guide elucidates the core mechanisms of action of these compounds—spanning ATP-competitive kinase inhibition to cytoskeletal disruption—and establishes a rigorous, self-validating experimental framework for their preclinical evaluation.
Structural Rationale and Target Engagement
The efficacy of pyrazolo[1,5-a]pyrimidines is deeply rooted in their molecular geometry. Because these compounds structurally mimic the adenine ring of adenosine triphosphate (ATP), they are inherently primed to interface with the highly conserved ATP-binding pockets of protein kinases [1]. The nitrogen atoms within the fused pyrazolo and pyrimidine rings act as critical hydrogen bond acceptors and donors, anchoring the molecule to the kinase hinge region (e.g., Met592 in TRKA or Leu83 in CDK2) [5]. This competitive binding physically occludes ATP, preventing the transfer of the terminal phosphate to downstream substrates and thereby halting oncogenic signal transduction [1].
Core Mechanisms of Action in Cancer Cells
Cyclin-Dependent Kinase 2 (CDK2) and TRKA Inhibition
Aberrant cell cycle progression is a hallmark of cancer. Recent pyrazolo[1,5-a]pyrimidine derivatives have been synthesized as potent dual inhibitors of CDK2 and Tropomyosin receptor kinase A (TRKA) [4]. By inhibiting CDK2, these compounds prevent the hyperphosphorylation of the retinoblastoma (Rb) protein. Without phosphorylated Rb to release E2F transcription factors, cancer cells are effectively trapped in the G1 phase of the cell cycle [3]. Causally, this prolonged G1 arrest triggers the intrinsic apoptotic cascade, evidenced by the marked upregulation of pro-apoptotic genes including p53, Bax, and Caspases-3/9 [3].
TTK (MPS1) Kinase Inhibition and Mitotic Catastrophe
TTK (Monopolar Spindle 1) kinase is a critical regulator of the Spindle Assembly Checkpoint (SAC). Specific pyrazolo[1,5-a]pyrimidine derivatives, such as the clinical candidate CFI-402257, bind with high affinity to the TTK activation loop [2]. By inhibiting TTK, these compounds prematurely satisfy the SAC, forcing cancer cells to divide with unaligned chromosomes. This mechanistic disruption leads to severe aneuploidy and subsequent mitotic catastrophe, serving as a highly effective strategy for eradicating rapidly dividing tumor cells [2].
Tubulin Polymerization Inhibition
Beyond kinase inhibition, the pyrazolo[1,5-a]pyrimidine core has been successfully functionalized to target the cellular cytoskeleton. Specific derivatives bind directly to the colchicine-binding site on β -tubulin [6]. This binding physically obstructs the addition of tubulin heterodimers, inhibiting microtubule polymerization. Consequently, the mitotic spindle fails to assemble, leading to robust G2/M-phase cell cycle arrest and the suppression of cancer cell migration and metastasis[6, 7].
Quantitative Pharmacodynamics
To facilitate structural and functional comparisons, the following table summarizes the pharmacodynamic profiles of leading pyrazolo[1,5-a]pyrimidine derivatives across different targets.
| Compound / Derivative | Primary Target(s) | Binding Site | Target IC 50 | Primary Cellular Phenotype |
| CFI-402257 | TTK (MPS1) Kinase | ATP Hinge Region | 1.7 nM | Mitotic catastrophe / Aneuploidy |
| Compound 21c | CDK2 | ATP Hinge Region | 18 nM | G1-phase arrest, Apoptosis |
| Compound 6t | CDK2 / TRKA | ATP Hinge Region | 0.09 µM / 0.45 µM | Broad-spectrum growth inhibition |
| Compound 1a / 1b | β -Tubulin | Colchicine Site | N/A (Tubulin) | G2/M-phase arrest, Migration block |
Visualizing the Mechanism and Workflow
Fig 1. Divergent mechanisms of action of pyrazolo[1,5-a]pyrimidine derivatives in cancer cells.
Fig 2. Self-validating experimental workflow for pyrazolo[1,5-a]pyrimidine drug development.
Self-Validating Experimental Protocols
To ensure scientific integrity during drug development, researchers must employ orthogonal assays. Relying solely on whole-cell viability data risks conflating targeted mechanism-of-action with off-target, generalized necrosis. The following step-by-step protocols form a self-validating system to confirm causality from molecular binding to cellular phenotype.
Protocol 1: Cell-Free Kinase Inhibition Profiling (Target Engagement)
Purpose: To confirm direct, ATP-competitive target engagement in an isolated environment before introducing complex cellular variables.
-
Preparation : Incubate recombinant human kinases (e.g., CDK2/Cyclin E or TRKA) in a specialized kinase buffer containing 10 mM MgCl 2 , 1 mM EGTA, and 2 mM DTT.
-
Compound Addition : Add the pyrazolo[1,5-a]pyrimidine derivative in a 10-point dose-response titration (ranging from 0.1 nM to 10 µM).
-
Reaction Initiation : Introduce ATP exactly at its predetermined Michaelis-Menten constant ( Km ) along with a fluorescently labeled peptide substrate.
-
Causality Note: Testing precisely at the ATP Km ensures the assay remains highly sensitive to ATP-competitive inhibitors; excessive ATP would artificially mask the compound's inhibitory potency.
-
-
Quantification : Measure substrate phosphorylation via homogeneous time-resolved fluorescence (HTRF). Calculate the IC 50 using non-linear regression analysis.
Protocol 2: Tubulin Polymerization Assay (Cytoskeletal Disruption)
Purpose: To distinguish tubulin-targeting pyrazolo[1,5-a]pyrimidine derivatives from kinase inhibitors [6].
-
Assembly : Prepare >99% pure bovine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl 2 , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.
-
Incubation : Pre-incubate the tubulin solution with the test compound (using colchicine as a positive control) at 37°C in a temperature-controlled spectrophotometer.
-
Kinetic Measurement : Monitor the increase in absorbance at 340 nm over a 60-minute period.
-
Causality Note: As tubulin polymerizes into microtubules, the solution's light scattering increases, driving up absorbance. A flat absorbance curve definitively indicates successful inhibition of polymerization [6].
-
Protocol 3: Flow Cytometric Cell Cycle and Apoptosis Analysis (Phenotypic Validation)
Purpose: To validate that the biochemical target engagement translates to the predicted cellular phenotype (e.g., cell cycle arrest and apoptosis).
-
Treatment : Culture target cancer cells (e.g., HCT-116 colorectal cancer cells) and treat with the test compound at 1x, 3x, and 10x the cellular IC 50 for 24-48 hours.
-
Cell Cycle Analysis : Fix cells in 70% cold ethanol, treat with RNase A, and stain with Propidium Iodide (PI). Analyze DNA content via flow cytometry.
-
Interpretation: CDK2 inhibitors will yield a dominant 2N DNA peak (confirming G1 arrest) [3], whereas tubulin inhibitors will yield a 4N DNA peak (confirming G2/M arrest) [6].
-
-
Apoptosis Analysis : Resuspend a parallel cohort of live cells in Annexin V binding buffer. Stain with FITC-Annexin V (to detect externalized phosphatidylserine) and PI (to detect membrane permeabilization). Quantify early and late apoptotic fractions to confirm that cell death is driven by programmed apoptosis rather than toxic necrosis.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. 1
-
Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. 2
-
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry. 3
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI Pharmaceuticals. 4
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. 5
-
Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. European Journal of Medicinal Chemistry. 6
-
Development of pyrazolo[1,5-a]pyrimidine-grafted coumarins as selective carbonic anhydrase inhibitors and tubulin polymerization inhibitors with potent anticancer activity. International Journal of Biological Macromolecules.7
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of pyrazolo[1,5-a]pyrimidine-grafted coumarins as selective carbonic anhydrase inhibitors and tubulin polymerization inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Kinase Inhibitory Profile of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine: A Technical Guide
This technical guide provides a comprehensive framework for conducting an initial in vitro kinase panel screen of the novel compound, 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of kinase inhibitors. We will delve into the scientific rationale, experimental design, detailed protocols, and data analysis methodologies pertinent to elucidating the kinase inhibitory profile of this compound.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of a wide range of protein kinases.[1] Derivatives of this heterocyclic system have shown potent inhibitory activity against various kinases implicated in cancer and other diseases, including Tropomyosin receptor kinases (Trks), Pim-1, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK.[1][2][3][4] The specific compound, 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, combines key structural features that suggest a potential for potent and selective kinase inhibition. The chloro group at the 7-position can form crucial halogen bonds, the methyl group at the 5-position can provide steric influence, and the phenyl group at the 3-position can engage in hydrophobic interactions within the kinase active site.
This guide will outline a systematic approach to perform an initial, broad kinase panel screening to identify the primary kinase targets of this compound, assess its selectivity profile, and generate foundational data to guide further optimization and development.
Experimental Design: A Strategic Approach to Kinase Profiling
The initial screening of a novel compound against a panel of kinases is a critical step in a drug discovery program. The goal is to gain a broad understanding of the compound's activity and selectivity across the human kinome. This information is vital for identifying potential therapeutic applications and flagging potential off-target liabilities early in the development process.
Rationale for Kinase Panel Selection
Given that the pyrazolo[1,5-a]pyrimidine core is a known "hinge-binding" motif that targets the ATP pocket of kinases, a broad, unbiased screen is the most effective initial approach.[1] However, to maximize the relevance of the initial screen, the selected kinase panel should include representatives from various kinase families, with a particular focus on those previously reported to be inhibited by pyrazolo[1,5-a]pyrimidine derivatives.
A recommended starting panel would include, but not be limited to:
-
Tyrosine Kinases:
-
Receptor Tyrosine Kinases (RTKs): EGFR, HER2, VEGFR family, FGFR family, TrkA, TrkB, TrkC.
-
Non-Receptor Tyrosine Kinases: Src family, Abl, JAK family.
-
-
Serine/Threonine Kinases:
-
CMGC Group: CDK family (CDK1, CDK2, CDK5, CDK9), MAPK family (ERK1/2, JNK1, p38α), GSK3α/β.
-
AGC Group: Akt family (Akt1/2/3), ROCK1/2, PKA, PKC family.
-
CAMK Group: CaMKII, AMPK.
-
Other: Pim-1, -2, -3, Aurora Kinase family, PLK family.
-
This diverse panel provides a comprehensive initial assessment of the compound's inhibitory landscape.
Choice of Assay Technology
Several robust and high-throughput kinase assay formats are available. For an initial screen, a method that is both sensitive and amenable to automation is ideal. Two primary approaches are recommended:
-
Radiometric Assays: These are considered the "gold standard" for kinase activity measurement.[3] They directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate (peptide or protein).[3][5] This method is highly sensitive, provides a direct measure of catalytic activity, and is less prone to interference from compound autofluorescence or light scattering.
-
Fluorescence-Based Assays: These non-radioactive methods offer a safer and more convenient alternative.[5][6] Common formats include:
-
Fluorescence Polarization (FP): Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.[5]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes a lanthanide donor and a fluorescent acceptor to measure substrate phosphorylation.
-
ADP-Glo™ Kinase Assay: A luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.
-
For this initial screen, a radiometric filter-binding assay is proposed due to its robustness and direct measurement of enzymatic activity.
Experimental Protocols
The following protocols are provided as a detailed guide for performing the initial kinase panel screen of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine.
Compound Handling and Preparation
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM). The final DMSO concentration in the assay should be kept constant and low (typically ≤ 1%) to minimize effects on enzyme activity.
In Vitro Radiometric Kinase Assay Protocol
This protocol is a generalized procedure and may require optimization for specific kinases.
Materials:
-
Recombinant human kinases (from a reputable commercial vendor).
-
Specific peptide or protein substrates for each kinase.
-
[γ-³³P]ATP (specific activity ~3000 Ci/mmol).
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP solution (non-radiolabeled).
-
Test compound (7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine) at various concentrations.
-
96-well or 384-well microplates.
-
Phosphocellulose filter plates.
-
Wash buffer (e.g., 0.75% phosphoric acid).
-
Microplate scintillation counter.
Procedure:
-
Assay Plate Preparation: To each well of the microplate, add 5 µL of the test compound at various concentrations (or DMSO as a vehicle control).
-
Kinase Addition: Add 10 µL of the respective kinase diluted in kinase reaction buffer to each well.
-
Initiation of Reaction: Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and [γ-³³P]ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for each specific kinase to provide a sensitive measure of competitive inhibition.[7]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Terminate the reaction by adding 50 µL of 0.75% phosphoric acid. Transfer the contents of each well to a phosphocellulose filter plate.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: After drying the filter plate, add scintillant to each well and measure the incorporated radioactivity using a microplate scintillation counter.
Workflow Diagram
Caption: Simplified overview of the MAPK/ERK signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that governs cell growth, survival, and metabolism. [1][2][8][9]Kinases such as Akt and Pim-1 are key players in this pathway.
Caption: Simplified overview of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
The initial kinase panel screen of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, as outlined in this guide, will provide a critical first look at its biological activity. The data generated will be instrumental in:
-
Identifying primary kinase targets for further investigation.
-
Guiding structure-activity relationship (SAR) studies to improve potency and selectivity.
-
Formulating hypotheses about the compound's mechanism of action and potential therapeutic applications.
-
Informing the design of subsequent cell-based assays to validate the in vitro findings in a more physiological context.
A thorough and well-executed initial kinase screen is a cornerstone of modern kinase inhibitor drug discovery. The methodologies and strategies presented here provide a robust framework for the successful characterization of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine and other novel kinase inhibitor candidates.
References
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]
-
Hastie, C. J., McElhinney, J. A., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature protocols, 1(2), 968-971. Retrieved from [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]
-
Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]
-
Iorkula, T. H., Osayawe, O. J. K., Odo, L. O., Eze, J. C., Ugwu, D. I., Okoro, U. C., ... & Ejeh, E. I. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-23. Retrieved from [Link]
-
Wang, L., Liu, Y., Li, W., & Chen, X. (2019). PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia. Molecular medicine reports, 20(5), 4495-4502. Retrieved from [Link]
-
Wikipedia. (2024, February 27). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 54(1), 7-18. Retrieved from [Link]
-
Wikipedia. (2024, March 12). MAPK/ERK pathway. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Kinase Screening Services. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Assay Genie. (n.d.). Kinase Assay Kit (Fluorometric). Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of MAP kinase signaling pathways ERK, JNK and p38. Retrieved from [Link]
-
Slideshare. (n.d.). Map kinase. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified diagram of the four distinct MAP kinase signaling pathways in human. Retrieved from [Link]
-
Hawkins, P. T., Michell, R. H., & Kirk, C. J. (1983). A simple assay method for determination of the specific radioactivity of the gamma-phosphate group of 32P-labelled ATP. Biochemical Journal, 210(3), 717-720. Retrieved from [Link]
-
Moon, S., Kim, W., Kim, S., Kim, J., & Song, R. (2019). In vitro NLK Kinase Assay. Bio-protocol, 9(18), e3365. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of medicinal chemistry, 61(3), 1269-1280. Retrieved from [Link]
-
Wikipedia. (2024, March 1). IC50. Retrieved from [Link]
-
Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. Retrieved from [Link]
-
Knaus, U. G., & Bokoch, G. M. (2008). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PloS one, 3(7), e2613. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Interchim. (n.d.). Amplite™ Universal Fluorimetric Kinase Assay Kit Red Fluorescence. Retrieved from [Link]
-
Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro kinase assay. Bio-protocol preprint. Retrieved from [Link]
-
Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]
-
El-Gamal, M. I., & Oh, C. H. (2021). Protein Kinase Inhibitors-Selectivity or Toxicity?. In Drug Discovery and Development-New Advances. IntechOpen. Retrieved from [Link]
-
ResearchGate. (2013, July 2). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Retrieved from [Link]
-
Torggler, R., Papinski, D., & Martens, S. (2023). In vitro kinase assay v1. protocols.io. Retrieved from [Link]
-
Reaction Biology. (n.d.). Radiometric Assay Brochure. Retrieved from [Link]
-
Yamanishi, Y., Pauwels, E., & Kotera, M. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of chemical information and modeling, 52(4), 1097-1106. Retrieved from [Link]
-
Vasta, J. D., Goetz, A. S., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., & Robers, M. B. (2019). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS chemical biology, 14(11), 2464-2475. Retrieved from [Link]
-
Rosse, C., & Sahai, E. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in pharmacology, 5, 279. Retrieved from [Link]
-
Shah, N., & Shokat, K. M. (2023). A structure-based tool to interpret the significance of kinase mutations in clinical next generation sequencing in cancer. bioRxiv. Retrieved from [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives for Kinase Inhibition
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Focus Areas: Microwave-Assisted Organic Synthesis (MAOS), Heterocyclic Chemistry, Pim-1 Kinase Inhibitors
Pharmacological Rationale: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a highly privileged pharmacophore in modern drug discovery. Structurally mimicking biogenic purines, this fused bicyclic system exhibits profound ATP-competitive inhibitory activity against a spectrum of oncogenic protein kinases[1].
In recent years, derivatives of this scaffold have shown exceptional promise in targeting Pim-1 kinase , a serine/threonine kinase whose overexpression is heavily implicated in the pathogenesis of prostate cancer, acute myeloid leukemia (AML), and breast cancer[2]. Because Pim-1 features a unique ATP-binding pocket with a distinct hinge region, the pyrazolo[1,5-a]pyrimidine core can be functionalized at the 3- and 5-positions to achieve nanomolar inhibitory potency and high selectivity over other kinase families[3].
Mechanistic Advantages of Microwave-Assisted Organic Synthesis (MAOS)
Historically, the cyclocondensation of 5-aminopyrazoles with β-dicarbonyls or β-enaminones required prolonged refluxing (6 to 24 hours) in harsh solvents, often yielding a mixture of regioisomers with moderate overall recovery (40–80%)[4].
Transitioning to Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters the reaction kinetics. Rather than relying on conductive heat transfer, MAOS utilizes dielectric heating. Polar molecules—such as the aminopyrazole precursors and polar solvents like ethanol or acetic acid—align with the oscillating electromagnetic field, generating intense, instantaneous internal heat[5].
Causality of Experimental Choices:
-
Solvent Selection: Ethanol or solvent-free conditions are preferred. In solvent-free conditions, the inherent polarity of the solid/melted reagents absorbs microwave energy directly, creating localized "hot spots" that drive the cyclocondensation past its activation energy barrier almost instantly[6].
-
Regioselectivity: The rapid, homogeneous heating profile of MAOS thermodynamically favors the most stable regioisomer. The exocyclic primary amine of the 5-aminopyrazole selectively attacks the highly electrophilic α-carbon of the β-enaminone, followed by rapid intramolecular cyclization and dehydration[7].
Synthetic workflow for microwave-assisted pyrazolo[1,5-a]pyrimidine generation.
Experimental Protocols
The following protocols outline a self-validating system for synthesizing and functionalizing pyrazolo[1,5-a]pyrimidine derivatives. The methodology ensures high atom economy and eliminates the need for tedious chromatographic purification.
Protocol A: Microwave-Assisted Cyclocondensation (Core Scaffold Synthesis)
This protocol utilizes a solvent-free approach, which maximizes the green chemistry metrics of the synthesis while leveraging the direct dielectric heating of the neat reagents[6].
-
Preparation: In a 10 mL microwave-safe specialized glass vessel equipped with a magnetic stir bar, add equimolar amounts (0.50 mmol) of the selected NH-5-aminopyrazole and the corresponding β-enaminone.
-
Irradiation: Seal the vessel with a Teflon cap to safely manage autogenous pressure. Place the vessel in a dedicated laboratory microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Parameters: Set the microwave to ramp to 180 °C over 1 minute, holding at this temperature for 2 to 5 minutes under continuous stirring. The power output should dynamically modulate (up to 300 W) to maintain the target temperature[6].
-
Cooling & Workup: Allow the vessel to cool to 50 °C via compressed air cooling. Add 2 mL of cold ethanol to the crude melt.
-
Validation: The product will spontaneously precipitate. Filter the solid under a vacuum, wash with cold diethyl ether, and dry. The purity can be immediately validated via TLC (Ethyl Acetate:Hexane 1:1), which should show a single, highly fluorescent spot under 254 nm UV light.
Protocol B: Downstream Functionalization via Copper-Catalyzed Click Chemistry
To enhance biological targeting (e.g., creating glycohybrids for cellular uptake), the pyrazolo[1,5-a]pyrimidine core can be functionalized at the 7-position using a microwave-assisted Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[8].
-
Preparation: Dissolve 7-O-propargylated pyrazolo[1,5-a]pyrimidine (1.0 eq) and the desired 1-azidoglycoside (1.1 eq) in a 1:1 (v/v) mixture of t-BuOH and H₂O.
-
Catalyst Addition: Add freshly prepared solutions of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%). Causality: Sodium ascorbate acts as a reducing agent to maintain copper in the catalytically active +1 oxidation state throughout the rapid microwave cycle.
-
Irradiation: Irradiate the mixture at 50 °C and 100 W for 20 minutes [8].
-
Workup: Extract the aqueous mixture with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the triazole-linked glycohybrid.
Quantitative Data: Conventional vs. Microwave Synthesis
The transition from conventional thermal heating to microwave irradiation provides a stark contrast in reaction efficiency. The table below summarizes the optimization data, demonstrating how MAOS mitigates byproduct formation (due to shorter exposure to heat) and drives the reaction to near-quantitative yields.
| Synthesis Method | Reagents | Solvent | Temp (°C) | Time | Yield (%) | Ref |
| Conventional Heating | Aminopyrazole + β-Enaminone | Ethanol / AcOH | 80 (Reflux) | 6 - 20 hours | 44 - 80% | [4] |
| Microwave (MAOS) | Aminopyrazole + β-Enaminone | Solvent-free | 180 | 2 mins | 85 - 97% | [6] |
| Conventional Heating | Propargyl-core + Azide | t-BuOH/H₂O | 50 (Oil Bath) | 6 hours | 80% | [8] |
| Microwave (CuAAC) | Propargyl-core + Azide | t-BuOH/H₂O | 50 (100 W) | 20 mins | 98% | [8] |
Biological Evaluation: Targeting the Pim-1 Kinase Pathway
Once synthesized, the biological efficacy of the pyrazolo[1,5-a]pyrimidine derivatives is evaluated via in vitro kinase assays and cellular viability assays (e.g., MTT assay on MDA-MB-231 or MCF-7 cell lines)[8].
Mechanism of Action: Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway. When overexpressed, it phosphorylates and deactivates pro-apoptotic proteins (like BAD) while stabilizing oncogenic transcription factors (like c-Myc), leading to unchecked tumor proliferation[9].
The synthesized pyrazolo[1,5-a]pyrimidines act as competitive inhibitors by inserting their planar, nitrogen-rich heterocyclic core into the ATP-binding pocket of the Pim-1 kinase hinge region. This blockade halts the phosphorylation cascade, stripping the cancer cell of its survival signals and inducing apoptosis[3].
Mechanism of Pim-1 kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Conclusion
The utilization of Microwave-Assisted Organic Synthesis (MAOS) for the generation of pyrazolo[1,5-a]pyrimidine derivatives represents a paradigm shift in medicinal chemistry workflows. By exploiting dielectric heating, researchers can bypass the sluggish kinetics and poor atom economy of conventional reflux methods. The resulting high-purity scaffolds can be rapidly diversified to probe structure-activity relationships (SAR), accelerating the discovery of potent, selective Pim-1 kinase inhibitors for oncology applications.
References
-
Fahim, A. M., Farag, A. M., Shaaban, M. R., & Ragab, E. A. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1,2,4]triazine and Imidazo[2,1-c][1,2,4]triazine. Current Microwave Chemistry.[Link]
-
Tiwari, G., Khanna, A., Tyagi, R., Mishra, V. K., Narayana, C., & Sagar, R. (2023). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific Reports (PMC).[Link]
-
Xia, Z., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry (PMC).[Link]
-
Castillo, J.-C., Rosero, H.-A., & Portilla, J. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances.[Link]
-
Fadel, S., et al. (2022). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry.[Link]
-
Kumar, A., et al. (2022). Therapeutic targeting of PIM KINASE signaling in cancer therapy: Structural and clinical prospects. ResearchGate.[Link]
-
Al-Zaydi, K. M. (2009). Synthesis of Fused Pyrazolo[1,5-a]pyrimidine Derivatives Under Microwave Irradiation and Ultrasound. Heterocycles.[Link]
-
Zhang, Y., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications (Taylor & Francis).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 5. Current Microwave Chemistry: Ingenta Connect Table Of Contents [ingentaconnect.com]
- 6. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04336H [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Structure-Activity Relationship (SAR) Studies and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, particularly for the development of ATP-competitive protein kinase inhibitors[1]. Due to its structural resemblance to the adenine ring of ATP, this fused bicyclic system effectively anchors into the hinge region of various kinases, including TRK, CK2, FLT3, and Pim-1[1][2][3][4]. This application note provides a comprehensive guide to the structure-activity relationship (SAR) principles, regioselective synthetic methodologies, and biological validation protocols required to optimize pyrazolo[1,5-a]pyrimidine derivatives from hit to lead.
Core SAR Principles and Pharmacophore Modeling
The optimization of pyrazolo[1,5-a]pyrimidine inhibitors relies on the precise functionalization of the C3, C5, and C7 positions. Because the core acts as an ATP mimetic, each position interacts with distinct microenvironments within the kinase ATP-binding pocket[1].
-
C3 Position (Hinge Region & Selectivity): Substitutions at C3 are critical for establishing hydrogen bonds with the kinase hinge region. Studies on Tropomyosin Receptor Kinase (TRK) inhibitors demonstrate that incorporating a carboxamide or nitrile moiety at C3 significantly enhances potency (IC50 < 2 nM) by forming critical hydrogen bond donor/acceptor interactions[2].
-
C7 Position (Gatekeeper Pocket & Physicochemical Tuning): The C7 position often projects toward the gatekeeper residue. Modifying this position is a proven strategy for tuning physicochemical properties. For instance, in CK2 inhibitors, incorporating a 7-oxetan-3-yl amino group at C7 lowered lipophilicity, decreased human plasma protein binding, and successfully mitigated hERG ion channel liabilities while maintaining high target affinity[3].
-
C5 Position (Solvent-Exposed Front): The C5 position typically directs substituents toward the solvent-accessible region. While this allows for the incorporation of solubilizing groups (e.g., morpholine or piperazine), highly basic amines at this position can induce off-target hERG binding. SAR studies on Pim-1 and TTK inhibitors reveal that reducing the basicity of C5 substituents (e.g., using morpholino groups or removing terminal basic amines) eliminates cardiotoxicity risks without compromising anti-tumor efficacy[4][5].
Fig 1. Pharmacophore model of pyrazolo[1,5-a]pyrimidine core and key substitution sites.
Quantitative SAR Data Summary
The following table summarizes key SAR optimizations across different kinase targets, demonstrating how specific substitutions drive potency and safety profiles.
| Target Kinase | Key Substitution | Rationale / Causality | Potency (IC50) | Reference |
| TRKA | C3-Carboxamide, C5-(2,5-difluorophenyl)pyrrolidine | C3 amide enhances hinge binding; C5 pyrrolidine fills the hydrophobic pocket. | 0.2 - 1.7 nM | [2] |
| CK2 | C7-Oxetan-3-yl amino | Reduces lipophilicity (clogP); disrupts hydrophobic interactions with hERG channel. | < 10 nM | [3] |
| FLT3-ITD | C5-Aryl/Heteroaryl | Overcomes quizartinib-resistant mutations (FLT3-D835Y) by altering solvent front interactions. | 0.3 - 0.4 nM | [6] |
| Pim-1 | C5-Amino (Non-basic) | Removal of terminal basic amines at C5 completely abolishes hERG inhibition. | < 5 nM | [4] |
Synthetic Methodologies and Workflows
The synthesis of multi-substituted pyrazolo[1,5-a]pyrimidines exploits the differential reactivity of the halogenated core. The C7 position is highly electron-deficient due to the adjacent pyrimidine nitrogens, making it highly susceptible to nucleophilic aromatic substitution (SNAr) at room temperature. The C5 position is less reactive, requiring elevated temperatures or palladium-catalyzed cross-coupling[1][5].
Fig 2. Regioselective synthetic workflow for multi-substituted pyrazolo[1,5-a]pyrimidines.
Protocol 1: Regioselective Synthesis of 3,5,7-Trisubstituted Derivatives
Objective: To synthesize target inhibitors via sequential displacement starting from 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine[5].
Step 1: C7 SNAr Displacement
-
Dissolve 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous ethanol or DMF.
-
Add the desired primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA neutralizes the HCl byproduct, preventing the protonation of the nucleophilic amine and driving the reaction to completion.
-
Stir at room temperature for 2–4 hours. The high electrophilicity of C7 ensures exclusive regioselectivity.
-
Quench with water, extract with ethyl acetate, and purify via flash chromatography.
Step 2: C5 SNAr or Suzuki-Miyaura Coupling
-
For SNAr (Anilines/Amines): Dissolve the C7-substituted intermediate in 1-butanol. Add the C5-amine (1.5 eq) and DIPEA (3.0 eq). Heat to 120°C in a sealed tube for 12 hours. Causality: The lower reactivity of C5 necessitates higher thermal energy to achieve the transition state for substitution[5].
-
For Suzuki Coupling (Aryl Boronic Acids): Combine the intermediate (1.0 eq), aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water. Degas with N2 and heat at 90°C for 6 hours.
Step 3: C3 Functionalization
-
Subject the C3-bromo intermediate to a palladium-catalyzed cyanation (using Zn(CN)2 and Pd(PPh3)4) or a cross-coupling reaction to install the final C3 moiety (e.g., carboxamide or aryl group)[2][5].
Biological Validation Protocols
To ensure that the synthesized compounds function as true target inhibitors rather than assay artifacts, a self-validating cascade of biochemical and cellular assays is required.
Protocol 2: In Vitro Kinase Enzymatic Assay (TR-FRET)
Objective: Determine the IC50 of the inhibitor against the target kinase (e.g., FLT3 or TRKA)[2][6].
-
Preparation: Prepare a 3-fold, 10-point serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration <1%).
-
Enzyme Addition: Add the recombinant target kinase (e.g., FLT3-ITD) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Substrate/ATP Addition: Initiate the reaction by adding the peptide substrate and ATP. Crucial Step: The ATP concentration must be set precisely at the Km value for the specific kinase. Causality: Running the assay at the ATP Km ensures that the assay is highly sensitive to ATP-competitive pyrazolo[1,5-a]pyrimidine inhibitors. Higher ATP levels will artificially inflate the apparent IC50.
-
Detection: After 60 minutes, add the TR-FRET detection reagents (Europium-labeled antibody and ULight-labeled streptavidin). Read the time-resolved fluorescence signal at 615 nm and 665 nm.
Protocol 3: Cellular Target Engagement Assay (Western Blotting)
Objective: Confirm that the biochemical potency translates to the suppression of downstream signaling pathways in living cells[3][6].
Fig 3. Mechanism of action: Kinase inhibition and downstream signaling pathway suppression.
-
Cell Treatment: Seed target cancer cells (e.g., MV4-11 cells for FLT3-ITD) in 6-well plates. Treat with varying concentrations of the inhibitor (e.g., 0.1, 1, 10, 100 nM) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors (e.g., sodium orthovanadate, NaF) are mandatory; without them, endogenous phosphatases will rapidly dephosphorylate the target proteins during lysis, leading to false-positive inhibition readouts.
-
Immunoblotting: Separate proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against the phosphorylated target (e.g., p-FLT3, p-AKT, or p-ERK) and total protein controls[3][6].
-
Validation: A successful SAR candidate will show a dose-dependent decrease in the phosphorylated target (e.g., p-FLT3) while total protein levels remain constant, validating on-target cellular engagement[6].
References[2] "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights", MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaUR76UrzRtk6GqLf5a-N8DExBemgIujeKUGKl4Aa5Ms8sU2JB5vT1_DFXAc7fSkCNznTHCZ4ypx0knyg5KW95NQRDICIk_Z67jkZiQoz6H4y1osGn23Isk0CZQY24U02ySaY=[1] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment", RSC Publishing. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_H5H5Azs8ZyL1S2K2fDl_O-bVQMfq2Socab7qi8XgcOViHOkLRnwwiObcx9QxC2zngqdBRYiEXAXSc5nvJpGpnuAZjpOtmrM4wQsO_nFfY-PWNm4sG-6ERoro2TAjFVmSrpj5ZniVNQpCrTOu-n2lhzqorCHHbXGy5hg=[3] "Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo", PMC / NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBWGK1UewGWvl-sGDWyJ1CIqnltVDiLW5XgAYhCuPLa5G1ufwkcLxwiWUtyxn4-oVmXB16GeD6xllXsz5LPrlT23VGJPvniJw9IvXmftE4d2fvHgAteejVvjU0P-0riuFCO_fyiIQNTI6rvQ==[6] "Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors", PubMed / NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGV88IBxuCbKkMvCuSHSbxHNfUXUPNU6jmbQef13G-iytjWxXG-B2HUL_FBOgw8AMiEbblsLaSNLCqTxQ7dVM-KU5PYstiO7oPosgIUN0K6PxM1E3M-re7qjyAsIQXudxauL0=[4] "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors", PMC / NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUJd5I7OVJW538DuQD2NosuNvdR2OT5YivLCUk0aHJFk7iFtKrfAiRRf4sgt94o6Mn9gyfN0yTDLgs4JSkCDTwMQIehvJd_r2y2BGbf_Pcqth4lkSwRbSyCPKfAYpGQuc-AsrxVVbXnGLj6w==[5] "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent", PMC / NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzot7qjw4dbByTrka-MHIYZrypmnDca6-nneWwG_QAHFvv_7JTV2EC8N1xRpXkIBkqXcPbJzlHDdp1gqQO8HAOBj9aFJX0rblQmtuUX-Rb3WkqZ61XX0sSynqqvAV0ZXhaz4hmszL99hekVg==
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Purification and Characterization of Pyrazolo[1,5-a]pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] Its structural similarity to purines allows it to function as a kinase inhibitor, with applications in oncology and anti-inflammatory drug discovery.[3][4] The successful development of drugs based on this scaffold is critically dependent on the rigorous purification of synthesized compounds and their unambiguous structural characterization. This guide provides a detailed framework of robust analytical techniques and field-proven protocols to ensure the purity, identity, and structural integrity of novel pyrazolo[1,5-a]pyrimidine derivatives.
The Analytical Workflow: A Strategy for Purity and Identity
The journey from a crude reaction mixture to a fully validated pyrazolo[1,5-a]pyrimidine candidate compound is a multi-step process. Each stage provides crucial information, and the data from all steps must be integrated to build a complete and accurate profile of the molecule. The initial purification steps are designed to remove bulk impurities, while subsequent characterization techniques confirm the molecular structure, elemental composition, and final purity.
The causality behind this workflow is sequential validation. A preliminary purification method like flash chromatography is fast and economical for removing major byproducts.[5][6] This is followed by a higher-resolution technique such as High-Performance Liquid Chromatography (HPLC) for final polishing, if necessary.[7] Only after achieving high purity is the compound subjected to a full suite of spectroscopic and spectrometric analyses to definitively confirm its structure. This prevents the misinterpretation of data that could arise from impure samples.
Figure 1: Integrated workflow for purification and characterization.
Purification Methodologies
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the required final purity.
Flash Chromatography
Flash chromatography is the workhorse for routine purification in synthetic chemistry, offering a balance of speed and resolution for separating grams of material.[5][6][8] It utilizes positive pressure to accelerate solvent flow through a column packed with a stationary phase, typically silica gel.[6]
Protocol: Flash Chromatography of a Pyrazolo[1,5-a]pyrimidine Derivative
-
Solvent System Selection (The "Why"): The ideal solvent system is determined using Thin-Layer Chromatography (TLC).[9] The goal is to find a mobile phase that provides a retention factor (Rf) of 0.2-0.4 for the target compound. This Rf range ensures the compound spends enough time on the stationary phase to separate from impurities but elutes in a reasonable volume of solvent. Common systems for pyrazolo[1,5-a]pyrimidines are gradients of ethyl acetate in heptane/hexane or methanol in dichloromethane.[9]
-
Column Packing:
-
Select a column size appropriate for the sample amount. A general rule is to use a silica gel mass that is 20 to 100 times the mass of the crude sample.[10]
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and use air pressure to pack it evenly, ensuring no air bubbles are trapped.[9] Drain the excess solvent until it is level with the silica bed.[9]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM, MeOH), add a small amount of silica gel, and evaporate the solvent to dryness. This creates a free-flowing powder that can be carefully added to the top of the column bed. This method prevents band broadening caused by using a large volume of a strong solvent for injection.
-
Wet Loading: If the compound is highly soluble in the mobile phase, dissolve it in the minimum possible volume and apply it directly to the column.[8][11]
-
-
Elution and Fraction Collection:
-
Self-Validation:
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
When flash chromatography fails to provide adequate separation, or when very high purity (>98%) is required, preparative HPLC is the method of choice. It uses smaller stationary phase particles and higher pressures, providing superior resolution.[5]
Table 1: Typical HPLC Conditions for Pyrazolo[1,5-a]pyrimidine Purification
| Parameter | Condition | Rationale |
| Column | C18 (Reverse-Phase) | The nonpolar C18 stationary phase is effective for retaining the moderately polar pyrazolo[1,5-a]pyrimidine scaffold. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | The acidic modifier protonates the basic nitrogen atoms in the scaffold, leading to sharper peaks and better retention. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Acid | The organic solvent elutes the compound from the column. Acetonitrile often provides better resolution. |
| Gradient | 5% to 95% B over 20-30 minutes | A gradient elution is typically required to separate closely eluting impurities.[2][12] |
| Detection | UV at 220 nm and 254 nm | The aromatic nature of the scaffold ensures strong absorbance at these wavelengths. |
Structural Characterization and Purity Assessment
Once a compound is purified, a suite of analytical techniques is used to confirm its identity and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules.[13][14] For pyrazolo[1,5-a]pyrimidines, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[14][15] The aromatic protons on the pyrazolo[1,5-a]pyrimidine core typically appear in the δ 7.0-9.0 ppm region.[16][17][18][19]
-
¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state. This is crucial for confirming the presence of all carbons in the scaffold and any substituents.[16][17]
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting different fragments of the molecule.[1][20]
-
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for these compounds due to its high solubilizing power.[2][21]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[22]
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum first.[13]
-
Acquire ¹³C, COSY, HSQC, and HMBC spectra.
-
-
Self-Validation and Interpretation: The data from all NMR experiments must be self-consistent. For example, a proton showing a COSY correlation to a neighbor should also show an HMBC correlation to the carbon of that neighbor. The final assigned structure must account for every peak and every correlation in the spectra.[23]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental formula.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a routine technique used to assess purity and confirm the mass of the target compound.[2] The sample is injected into an HPLC, and the eluent is directly fed into a mass spectrometer. This provides both the retention time (a measure of purity) and the mass-to-charge ratio (m/z) of the compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments (like Orbitrap or FT-ICR) measure m/z with extremely high accuracy (typically <5 ppm).[24][25] This precision allows for the unambiguous determination of the elemental composition of the molecule, which is a critical piece of data for confirming the identity of a new chemical entity.[25][26][27]
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified compound in a suitable solvent like acetonitrile or methanol.
-
Data Acquisition: The sample is infused directly into the HRMS instrument or analyzed via LC-HRMS.
-
Data Interpretation: The measured exact mass is compared to the calculated theoretical mass for the proposed chemical formula. A mass error of less than 5 ppm provides high confidence in the assigned formula.[25]
X-ray Crystallography
For absolute confirmation of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard.[1][28] This technique provides a three-dimensional map of electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule.[28][29] Obtaining suitable crystals can be challenging but provides irrefutable structural proof.[1][30]
Integrated Data Analysis: A Logic Flow
No single technique is sufficient for full characterization. The strength of the final structural assignment lies in the convergence of evidence from multiple, orthogonal techniques. The data from NMR establishes the connectivity and local environment of atoms, HRMS confirms the elemental formula, and HPLC/LC-MS confirms the purity.
Figure 2: Logical flow for integrating analytical data.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- 1 H and 13 C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
- High Resolution Mass Spectrometry.
- High-Resolution Mass Spectrometry. Fiveable.
- Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Flash Column Chrom
- Some Useful and Practical Tips for Flash Chrom
- Flash Chromatography Explained. KNAUER Santai SepaFlash.
- Molecular structure of pyrazolo[1,5- a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure.
- Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online.
- Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine deriv
- Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc.
- Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)
- MS: Elemental Compositions and their Calcul
- Rapid calculation of elemental compositions for high resolution mass spectra d
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Flash Chromatography: Principles & Applic
- Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study.
- PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum. ChemicalBook.
- Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Verlag Helvetica Chimica Acta.
- Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum. ChemicalBook.
- Crystal structures of pyrazolo [1,5-a] pyrimidine derivatives solved from powder diffraction d
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Deriv
- What are the best practices for sample prepar
- Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines.
- Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
- Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace.
- NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.
- NMR spectroscopy - An Easy Introduction. Chemistry Steps.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
- a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Letters in Applied NanoBioScience.
- Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.gov.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. benchchem.com [benchchem.com]
- 10. Flash Chromatography Explained | KNAUER Santai SepaFlash [store.knauer.net]
- 11. epfl.ch [epfl.ch]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR [m.chemicalbook.com]
- 19. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR [m.chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. nanobioletters.com [nanobioletters.com]
- 22. reddit.com [reddit.com]
- 23. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resolvemass.ca [resolvemass.ca]
- 25. fiveable.me [fiveable.me]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. as.uky.edu [as.uky.edu]
- 28. (PDF) Molecular structure of pyrazolo[1,5- a]pyrimidines: X-ray diffractometry and theoretical study [academia.edu]
- 29. researchgate.net [researchgate.net]
- 30. Crystal structures of pyrazolo [1,5-a] pyrimidine derivatives solved from powder diffraction data | Сайт ОИКС НИЦ КИ ПИЯФ [oiks.pnpi.spb.ru]
Application Note: Development of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual CDK2/TRKA Inhibitors
Document Type: Technical Application Guide & Validated Protocols Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals
Mechanistic Rationale: Overcoming Resistance via Polypharmacology
The persistent challenge of acquired drug resistance in oncology has driven a paradigm shift from highly selective single-target inhibitors to rationally designed polypharmacological agents. Single-node inhibition often triggers compensatory signaling; for instance, arresting the cell cycle can inadvertently upregulate survival pathways [1].
Targeting both Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) addresses this bottleneck. CDK2 is the master regulator of the G1/S phase transition, while TRKA (activated by Nerve Growth Factor, NGF) drives the anti-apoptotic PI3K/AKT signaling cascade. By simultaneously collapsing the cell cycle machinery and severing survival signaling, dual CDK2/TRKA inhibitors trigger profound apoptosis in resistant malignancies [2].
The pyrazolo[1,5-a]pyrimidine scaffold is uniquely suited for this dual targeting. As a structural bioisostere of purine, its fused bicyclic system effectively mimics the adenine ring of ATP, allowing it to anchor deep within the highly conserved ATP-binding clefts of both kinases [3].
Figure 1: Synergistic disruption of tumor survival and proliferation via dual TRKA/CDK2 inhibition.
Lead Compound Profiling & Quantitative Data
Recent structure-activity relationship (SAR) campaigns have successfully optimized the pyrazolo[1,5-a]pyrimidine core. By functionalizing the C-3 and C-7 positions, researchers have achieved sub-micromolar affinities for both targets while maintaining broad-spectrum cellular efficacy[1].
Table 1: Enzymatic and Cellular Profiling of Lead Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | CDK2 IC₅₀ (µM) | TRKA IC₅₀ (µM) | Mean GI% (NCI-60 Panel) | Key Structural Motif |
| 6s | 0.23 ± 0.02 | 0.45 ± 0.04 | 38.5% | Substituted aryl at C-7 |
| 6t | 0.09 ± 0.01 | 0.45 ± 0.03 | 41.2% | Halogenated aryl at C-7 |
| 6n | 0.31 ± 0.03 | 0.52 ± 0.05 | 43.9% | Methoxy-aryl at C-7 |
| Dinaciclib (Ref) | 0.002 | >10.0 | N/A | Imidazo[1,2-a]pyridine core |
Data synthesized from recent in vitro enzymatic and NCI-60 screening assays [1][2].
Validated Experimental Workflows
To ensure high-fidelity data during the hit-to-lead optimization of these scaffolds, assays must be strictly controlled. The following workflow outlines the sequential validation pipeline.
Figure 2: Sequential screening workflow for dual CDK2/TRKA pyrazolo[1,5-a]pyrimidine inhibitors.
Protocol A: In Vitro Kinase Inhibition (ADP-Glo™ Assay)
Causality & Rationale: We utilize the ADP-Glo assay over traditional ³³P-ATP radiometric assays because it directly measures ADP production via luminescence, offering a universal, non-radioactive platform that is highly resistant to compound autofluorescence artifacts. Self-Validating System: Every plate must include a "No-Enzyme Control" (defines 100% inhibition/background) and a reference inhibitor (Dinaciclib for CDK2; Entrectinib for TRKA) to calculate the Z'-factor. A Z'-factor > 0.6 is required for plate acceptance.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute pyrazolo[1,5-a]pyrimidine compounds in 100% DMSO, then perform a 3-fold serial dilution in Kinase Buffer (final DMSO concentration <1%).
-
Enzyme/Substrate Mix: For CDK2, mix CDK2/Cyclin A complex (1.5 ng/well) with Histone H1 substrate. For TRKA, mix TRKA kinase (2 ng/well) with Poly(Glu,Tyr) 4:1 substrate.
-
Reaction Initiation: Add 5 µL of compound to a 384-well white microplate. Add 10 µL of the Enzyme/Substrate mix. Incubate for 10 minutes at room temperature (RT) to allow compound binding.
-
ATP Addition: Initiate the reaction by adding 10 µL of ATP (at the predetermined Kₘ for each kinase: ~30 µM for CDK2, ~15 µM for TRKA). Incubate for 60 minutes at RT.
-
ADP Detection: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Readout: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate light via luciferase. Incubate for 30 minutes, then read luminescence on a multimode microplate reader.
-
Data Analysis: Normalize luminescence to vehicle controls and calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: High-Throughput Antiproliferative Screening (SRB Assay)
Causality & Rationale: The Sulforhodamine B (SRB) assay is chosen over MTT because SRB binds stoichiometrically to basic amino acids under mild acidic conditions. It measures total cellular protein mass rather than metabolic activity, preventing false positives caused by compounds that alter mitochondrial respiration without causing cell death. Self-Validating System: A "Time Zero" (T₀) reference plate is fixed at the exact moment of compound addition. This allows differentiation between cytostatic (Growth Inhibition) and cytotoxic (Cell Death) effects.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, A549) in 96-well plates at densities ranging from 5,000 to 15,000 cells/well (depending on doubling time) in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
T₀ Fixation: Fix one dedicated plate immediately prior to compound addition by adding 50 µL of cold 50% trichloroacetic acid (TCA).
-
Compound Treatment: Add 100 µL of media containing pyrazolo[1,5-a]pyrimidine derivatives (at 5 concentrations, e.g., 0.01 to 100 µM) to the test plates. Incubate for 48 hours.
-
Fixation & Staining: Fix test plates with cold 50% TCA for 1 hour at 4°C. Wash plates 5 times with distilled water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain for 10 minutes at RT.
-
Washing & Solubilization: Remove unbound dye by washing plates 5 times with 1% acetic acid. Air dry completely. Solubilize the bound SRB dye using 200 µL of 10 mM unbuffered Tris base (pH 10.5) on a shaker for 5 minutes.
-
Readout: Measure optical density (OD) at 515 nm. Calculate GI% relative to the T₀ plate.
Protocol C: Molecular Docking & Binding Mode Analysis
Causality & Rationale: Enzymatic inhibition must be structurally rationalized. Docking confirms whether the pyrazolo[1,5-a]pyrimidine core correctly occupies the adenine pocket and establishes key hydrogen bonds (e.g., with the hinge region residue Leu83 in CDK2) [3].
Step-by-Step Methodology:
-
Protein Preparation: Retrieve high-resolution X-ray crystal structures of CDK2 (e.g., PDB ID: 1DI8) and TRKA (e.g., PDB ID: 4F0A). Remove water molecules, add polar hydrogens, and assign Gasteiger charges using MOE or AutoDock Tools.
-
Ligand Preparation: Sketch the pyrazolo[1,5-a]pyrimidine derivatives. Perform energy minimization using the MMFF94x force field until an RMSD gradient of 0.01 kcal/mol/Å is reached.
-
Grid Generation: Center the docking grid box precisely on the co-crystallized native ligand (ATP or known inhibitor) to define the active site.
-
Docking Execution: Run the docking simulation using a Lamarckian Genetic Algorithm. Generate 50 poses per ligand.
-
Interaction Analysis: Filter poses based on the lowest binding energy (ΔG). Validate the pose by verifying the presence of bidentate hydrogen bonds between the pyrazolo[1,5-a]pyrimidine core nitrogens and the kinase hinge region backbone amides.
References
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5- a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals (Basel). 2024. URL:[Link]
-
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Journal of Molecular Structure. 2025. URL:[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. 2024. URL:[Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Int J Pharm Sci. 2025. URL:[Link]
Sources
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5- a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for the cyclization of aminopyrazoles
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals working on the cyclization of 5-aminopyrazoles to construct fused bicyclic scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are critical in modern pharmacology, frequently serving as selective protein kinase inhibitors and antitumor agents[1],[2].
Below, you will find mechanistic insights, troubleshooting FAQs, and self-validating standard operating protocols (SOPs) to optimize your reaction conditions.
Mechanistic Knowledge Base & Reaction Causality
To successfully optimize your cyclization, you must first understand the inherent reactivity of the starting materials. 5-Aminopyrazoles are polyfunctional nucleophiles possessing three distinct reactive sites. Their nucleophilicity strictly follows the order: 5-NH₂ > 1-NH > 4-CH [3].
When reacted with 1,3-biselectrophilic compounds (e.g., β-dicarbonyls, β-enaminones, or propargylic alcohols), the primary condensation almost universally occurs at the highly nucleophilic 5-NH₂ group, forming an enamine or hydrazone intermediate[1],[2]. The secondary cyclization step is where structural divergence occurs:
-
Pathway A (N-Cyclization): Attack by the 1-NH nitrogen yields pyrazolo[1,5-a]pyrimidines .
-
Pathway B (C-Cyclization): Attack by the C-4 carbon yields pyrazolo[3,4-b]pyridines .
Reaction pathways for the cyclization of 5-aminopyrazoles with 1,3-biselectrophiles.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine. How can I control the regioselectivity? A: Regioselectivity is dictated by the catalyst and steric hindrance.
-
To favor pyrazolo[1,5-a]pyrimidines: Run the reaction under neutral or basic conditions (e.g., using piperidine or solvent-free microwave irradiation). The 1-NH is more nucleophilic than the 4-CH, making this the kinetically favored pathway[4].
-
To favor pyrazolo[3,4-b]pyridines: Employ acidic conditions (e.g., acetic acid or p-TSA). Acid protonates the carbonyl/electrophilic center of the intermediate, increasing its electrophilicity enough to force the less reactive C-4 position to undergo an intramolecular 6-endo-trig/dig cyclization[5],[3]. Additionally, if your starting materials contain bulky substituents (like a tert-butyl group), steric hindrance will block the 1-NH attack, artificially forcing the reaction down the C-4 pathway[3].
Q2: My cyclization with β-dicarbonyls is yielding incomplete conversion after 12 hours of reflux. How can I optimize this? A: The secondary cyclization step often suffers from a high activation energy barrier under conventional heating. Transitioning to microwave-assisted synthesis is highly recommended. Microwave irradiation directly couples with the highly polar enamine intermediate, rapidly overcoming the thermodynamic barrier. Literature demonstrates that solvent-free microwave irradiation at 180 °C can reduce reaction times from hours to just 2 minutes, achieving excellent yields (88–96%)[4].
Q3: What is the optimal catalyst loading for Lewis acid-promoted cyclizations? A: Increasing catalyst dosage does not linearly correlate with yield; temperature is the true thermodynamic driver. As shown in the optimization data for Zn(OTf)₂ catalyzed cyclizations, increasing the catalyst from 0.20 to 0.50 equivalents at 80 °C provides negligible yield improvements. However, raising the temperature to 120 °C allows you to reduce the catalyst loading to 0.25 equivalents while doubling the yield to 83%[6].
Table 1: Optimization of Lewis Acid (Zn(OTf)₂) Catalyst Loading and Temperature
| Catalyst Dosage | Solvent | Temperature | Time | Yield | Causality / Insight |
| 0.20 equiv | 1,2-DCE | 80 °C | 12 h | 39% | Insufficient thermal energy to drive secondary cyclization. |
| 0.50 equiv | 1,2-DCE | 80 °C | 12 h | 41% | Excess catalyst cannot overcome the thermal activation barrier. |
| 0.50 equiv | 1,2-DCE | 140 °C | 6 h | 83% | High heat drives the reaction, but catalyst is wasted. |
| 0.25 equiv | 1,2-DCE | 120 °C | 6 h | 83% | Optimal balance of atom economy and thermodynamic driving force. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in validation checkpoints so you can verify the success of each step in real-time.
Protocol A: Microwave-Assisted Solvent-Free Synthesis of Pyrazolo[1,5-a]pyrimidines
This green-chemistry approach relies on dielectric heating to force the kinetic N-1 cyclization pathway[4].
-
Preparation: In a microwave-safe quartz vessel, combine 5-aminopyrazole (1.0 mmol) and the appropriate β-enaminone or β-dicarbonyl (1.0 mmol).
-
Validation Checkpoint: Triturate the physical mixture until visually homogeneous. No solvent should be present.
-
-
Irradiation: Place the vessel in a dedicated microwave synthesizer (e.g., CEM Discover). Irradiate at 180 °C for exactly 2 minutes.
-
Validation Checkpoint: Upon completion, the physical mixture will have transitioned into a fused, homogenous melt, indicating successful condensation.
-
-
Purification: Cool the vessel to room temperature. Add 5 mL of cold ethanol and triturate the crude melt to induce crystallization.
-
Validation Checkpoint: The desired pyrazolo[1,5-a]pyrimidine will crash out as a distinct crystalline precipitate.
-
-
Verification: Filter the precipitate and analyze via TLC (EtOAc:Hexane 1:1).
-
Validation Checkpoint: The highly polar aminopyrazole starting material (R_f ~0.1) must be completely absent, replaced by a single, highly UV-active product spot (R_f ~0.6).
-
Protocol B: p-TSA Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines
This protocol utilizes Brønsted acid catalysis to override the thermodynamic preference, forcing a C-4 cyclization[5].
-
Condensation: Dissolve 5-aminopyrazole (1.0 mmol) and the propargylic alcohol or ynone (1.0 mmol) in 10 mL of 1,2-dichloroethane (1,2-DCE).
-
Acidification: Add p-toluenesulfonic acid (p-TSA) (0.5 mmol, 0.5 equiv) to the stirring solution.
-
Validation Checkpoint: A slight color shift (often yellowing) will occur, indicating the formation of the protonated enamine intermediate.
-
-
Cyclization: Reflux the mixture at 85 °C for 6–8 hours.
-
Validation Checkpoint: Monitor via TLC. The formation of the rigid, fully conjugated pyrazolo[3,4-b]pyridine system will result in a product spot with a distinct, bright fluorescent profile under 365 nm UV light, differentiating it from the starting materials.
-
-
Quenching: Cool the reaction and quench with saturated aqueous NaHCO₃ (10 mL) to neutralize the p-TSA. Extract the organic layer with dichloromethane.
-
Validation Checkpoint: The aqueous layer must test neutral or slightly basic on pH paper before organic concentration. Failure to neutralize the acid can lead to product degradation during solvent evaporation.
-
References
[1] Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: nih.gov URL:
[2] Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: nih.gov URL:
[5] Title: p-TSA Catalyzed 6-Endo-Trig/Dig Cyclization of Aminopyrazoles and 30/20-Propargylic alcohols Source: researchgate.net URL:
[3] Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: beilstein-journals.org URL:
[6] Title: Optimization studies for compound 5. [a] | Download Scientific Diagram Source: researchgate.net URL:
[4] Title: 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Source: smolecule.com URL:
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. Buy 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | 1505818-73-4 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrimidine Solubility & Bioavailability
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to translate the exceptional in vitro potency of pyrazolo[1,5-a]pyrimidine-based leads into in vivo efficacy. The fused bicyclic nature of this privileged scaffold often results in high planarity and lipophilicity, leading to severe solubility bottlenecks.
This guide provides field-proven troubleshooting strategies, structural optimization logic, and self-validating formulation protocols to overcome these pharmacokinetic hurdles.
Section 1: Structural Optimization & Scaffold Hopping
Q1: My pyrazolo[1,5-a]pyrimidine lead compound exhibits single-digit nanomolar biochemical potency but fails to show cellular efficacy. Precipitation is observed in the assay media. How should I approach structural optimization?
Causality: The highly planar fused bicyclic core promotes strong intermolecular π-π stacking in the solid state. This results in a high crystal lattice energy, making it thermodynamically unfavorable for the compound to dissolve in aqueous media[1]. When the free drug concentration cannot reach the required therapeutic threshold in cellular assays, apparent efficacy drops precipitously.
Solution: You must introduce solubilizing functionalities that disrupt planarity (increasing sp³ character) or provide ionizable centers.
-
Hinge-Binding Solubilizers: Appending a morpholine ring at the C(5) or C(7) positions is highly effective. Morpholine acts as a hydrophilic solubilizer while simultaneously engaging in critical hydrogen bonding within the kinase hinge region (e.g., interacting with the Val-828 residue in PI3Kδ inhibitors)[2].
-
Stereospecific Alkylation: Minor stereochemical tweaks can yield massive solubility and potency gains. For instance, introducing an S-methyl group on a piperazine appendage can optimize hydrophobic interactions with target residues (like Phe316) while disrupting lattice packing, whereas the R-enantiomer may cause steric clashes and drop potency[1].
Q2: We attempted to synthesize an HCl salt of our pyrazolo[1,5-a]pyrimidine derivative to boost dissolution, but the salt dissociates immediately in aqueous media. Why is this happening?
Causality: The nitrogen atoms within the core pyrazolo[1,5-a]pyrimidine ring are weakly basic due to extensive electron delocalization across the aromatic system. Attempting to directly protonate the core at physiological or even gastric pH rarely yields a stable salt.
Solution: You must append a strongly basic aliphatic moiety (pKa > 8) to the scaffold to serve as a stable protonation site. Incorporating a 4-pyridinonyl substituent or a basic alkylamine side-chain to the 6-aryl ring provides a dedicated basic center, enabling the formation of stable hydrochloride or mesylate salts that maintain solubility in the gastrointestinal tract[3]. Alternatively, a carbon-for-nitrogen scaffold hop (e.g., moving from a pyrazolo[1,5-a][1,3,5]triazine to a pyrazolo[1,5-a]pyrimidine) inherently increases the core's basicity, improving solubility at the low pH of the stomach[4].
Strategic decision tree for rescuing poorly soluble pyrazolo[1,5-a]pyrimidine leads.
Quantitative Impact of Structural Modifications
Summarized below is the empirical data demonstrating how targeted structural modifications rescue the bioavailability and potency of pyrazolo[1,5-a]pyrimidine derivatives across different biological targets.
| Compound / Series | Modification Applied | Biological Target | Potency (IC₅₀/EC₅₀) | Solubility / PK Impact | Source |
| Cact-3 (Base) | None (Planar core) | CFTR Activator | 18 nM | 59 nM in PBS (Sparingly soluble, limits in vivo use) | [1] |
| Compound 16d | S-methyl piperazine addition | CFTR Activator | 23 nM | Highly soluble; enabled successful eye drop formulation | [1] |
| Compound 16e | R-methyl piperazine addition | CFTR Activator | 790 nM | Poor target binding due to steric clash with Phe312 | [1] |
| CPL302253 | Indole + Morpholine at C(5) | PI3Kδ Inhibitor | 2.8 nM | High aqueous solubility; favorable inhaled ADME profile | [2] |
| KDR Series | 4-pyridinonyl at C(6) | KDR Kinase | Enhanced | Marked increase in cellular activity & rodent PK | [3] |
Section 2: Formulation & Delivery Strategies
Q3: Our optimized compound still exhibits dissolution-limiting exposure in rodent pharmacokinetic (PK) studies. What formulation strategy is recommended for in vivo efficacy models?
Causality: Even with ionizable groups, the intrinsic lipophilicity (high LogP) of the pyrazolo[1,5-a]pyrimidine scaffold may cause the compound to precipitate upon entering the higher pH of the intestine (for oral dosing) or immediately upon injection (for IV/IP dosing).
Solution: For preclinical in vivo models, encapsulating the highly lipophilic API in a liposomal formulation significantly enhances systemic circulation, prevents injection-site precipitation, and leverages the enhanced permeability and retention (EPR) effect for tumor targeting. The film dispersion method is the gold standard for incorporating these specific scaffolds into lipid bilayers[5].
Protocol 1: Self-Validating Preparation of Pyrazolo[1,5-a]pyrimidine Liposomes
Objective: To formulate lipophilic pyrazolo[1,5-a]pyrimidine derivatives (e.g., TRPC6 antagonists) for intraperitoneal (IP) or intravenous (IV) administration without precipitation[5].
System Causality & Validation Logic: If the lipid film is not completely hydrated or if the drug-loading exceeds the thermodynamic capacity of the lipid bilayer, free drug will precipitate out of the liposomes, causing erratic PK results and potential toxicity. This protocol includes an intrinsic centrifugation validation step to ensure only fully encapsulated drug is administered.
-
Step 1: Organic Phase Preparation. Dissolve the pyrazolo[1,5-a]pyrimidine API, lecithin, and cholesterol (standard molar ratio 1:10:2) in chloroform.
-
Causality: Chloroform ensures complete molecular-level mixing of the highly lipophilic API with the hydrophobic lipid tails, preventing phase separation.
-
-
Step 2: Thin Film Formation. Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a uniform, dry lipid film forms on the flask wall.
-
Step 3: Hydration. Add 1X PBS (pH 7.4) to the flask and rotate at 150 rpm at 50°C (must be above the lipid phase transition temperature) for 45 minutes to form multilamellar vesicles (MLVs).
-
Step 4: Size Reduction. Subject the MLV suspension to probe sonication (5 cycles, 1 min on/off) in an ice bath, followed by extrusion through a 100 nm polycarbonate membrane to create unilamellar vesicles.
-
Step 5: System Validation (Critical Step). Centrifuge the final suspension at 10,000 x g for 10 minutes.
-
Validation Check: Inspect the tube. A visible pellet indicates unencapsulated, precipitated API (meaning the encapsulation limit was exceeded). If no pellet forms, the system is validated. Decant the supernatant and measure the liposome size via Dynamic Light Scattering (DLS); an acceptable Polydispersity Index (PDI) is < 0.2. Finally, quantify the encapsulated API in the supernatant via HPLC to determine the exact dosing concentration.
-
Step-by-step film dispersion method for pyrazolo[1,5-a]pyrimidine liposomes.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine TRPC6 Antagonists for the Treatment of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Synthesis of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Welcome to the Technical Support Center. Pyrazolo[1,5-a]pyrimidines are a notable class of heterocyclic compounds with potent protein kinase inhibitor activity, making them critical scaffolds in targeted cancer therapies and in vivo biological evaluations 1.
This guide provides drug development professionals and process chemists with self-validating protocols, quantitative metrics, and mechanistic troubleshooting strategies for scaling up the synthesis of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine .
Visualizing the Synthetic Workflow
Fig 1. Synthetic workflow for 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine.
Standardized Scale-Up Methodologies
The following methodologies are engineered for >100g scale-up operations, integrating causality-driven parameters and self-validating checkpoints to ensure reproducibility 2.
Protocol A: Cyclocondensation (100g Scale)
Causality: The regioselectivity of the pyrazolo[1,5-a]pyrimidine core relies on the differential reactivity of the starting materials. The highly nucleophilic exocyclic primary amine of 4-phenyl-1H-pyrazol-3-amine preferentially attacks the more electrophilic ketone carbonyl of ethyl acetoacetate. Subsequent intramolecular cyclization occurs when the endocyclic pyrazole nitrogen attacks the ester group, releasing ethanol and forming the 5-methyl-7-ol regioisomer 3. Glacial acetic acid acts as both a solvent and a mild acid catalyst to accelerate this dehydration-driven cyclization.
-
Initialization: Charge a 2 L three-neck round-bottom flask with 4-phenyl-1H-pyrazol-3-amine (100 g, 0.628 mol) and glacial acetic acid (800 mL). Stir at 25 °C until complete dissolution is achieved.
-
Addition: Add ethyl acetoacetate (89.9 g, 0.691 mol, 1.1 eq) dropwise over 15 minutes via an addition funnel.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 115 °C for 6 hours.
-
Validation Checkpoint: Sample 0.1 mL of the reaction mixture, dilute in methanol, and analyze via LC-MS or TLC (Eluent: 5% MeOH in DCM). The reaction is self-validating when the highly polar starting material peak (UV 254 nm) completely disappears, replaced by a single, less polar mass corresponding to the 7-ol intermediate.
-
Isolation: Cool the reaction mixture to room temperature. Pour slowly into 2 L of ice-cold distilled water under vigorous mechanical stirring to precipitate the product.
-
Purification: Filter the resulting solid, wash sequentially with water (2 x 500 mL) and cold ethanol (200 mL), and dry under vacuum at 50 °C for 12 hours.
Protocol B: Chlorination via POCl₃ (100g Scale)
Causality: The 7-ol intermediate exists in a tautomeric equilibrium with its 7-oxo form. Phosphorus oxychloride (POCl₃) acts as a powerful electrophile, phosphorylating the tautomeric oxygen to create a highly reactive dichlorophosphate leaving group. Subsequent nucleophilic attack by chloride ions yields the 7-chloro derivative 4. Because this step generates stoichiometric HCl gas, utilizing it requires stringent thermal and off-gas management during multi-gram scale-up.
-
Initialization: In a 2 L reactor equipped with a mechanical stirrer, reflux condenser, and a caustic scrubber (for HCl gas), suspend the 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (100 g, 0.444 mol) in POCl₃ (340 g, 2.22 mol, 5.0 eq).
-
Catalysis: Add N,N-dimethylaniline (5.4 g, 0.044 mol, 0.1 eq) to accelerate the formation of the Vilsmeier-type intermediate.
-
Reflux: Heat the suspension to 105 °C.
-
Validation Checkpoint: The reaction is progressing correctly when the opaque suspension transitions into a dark, homogeneous solution (typically within 1–2 hours). Maintain reflux for 4 hours total, then cool to 40 °C.
-
Volume Reduction: Distill off approximately 60% of the excess POCl₃ under reduced pressure (50 mbar) to minimize the quenching exotherm.
-
Critical Quench: Dissolve the remaining syrup in DCM (500 mL). Slowly add this organic solution dropwise into a vigorously stirred mixture of crushed ice and water (2 L), maintaining the internal temperature strictly < 10 °C .
-
Neutralization: Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches exactly pH 7.0–7.5.
-
Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 x 300 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the final product.
Quantitative Scale-Up Metrics
The following table summarizes expected deviations in reaction kinetics and yields when transitioning from bench-scale to process-scale synthesis.
| Scale | Step | Reagents | Reaction Time | Yield (%) | Purity (HPLC) | Key Observation / Requirement |
| 1 g | Cyclocondensation | Pyrazole + Ethyl Acetoacetate | 4 h | 88% | >98% | Complete dissolution; rapid precipitation. |
| 100 g | Cyclocondensation | Pyrazole + Ethyl Acetoacetate | 6 h | 84% | 97% | Extended reflux required due to mass transfer limits. |
| 1 g | Chlorination | 7-ol + POCl₃ (10 eq) | 2 h | 85% | >99% | Direct ice quench is easily controlled. |
| 100 g | Chlorination | 7-ol + POCl₃ (5 eq) + Cat. | 4 h | 79% | 96% | Requires POCl₃ distillation prior to quenching. |
Troubleshooting Guides & FAQs
Fig 2. Mechanistic troubleshooting logic for the POCl₃ quenching step.
Q1: Why does the cyclocondensation yield drop during scale-up, and how can I prevent incomplete ring closure? A1: On a small scale, the water generated during the condensation reaction easily escapes the system. On a >100g scale, poor mass transfer and standard refluxing trap water in the reactor, driving the equilibrium backward or stalling the reaction at the uncyclized Schiff base intermediate. To prevent this, ensure you are using glacial acetic acid (which acts as a dehydrating agent), or integrate a Dean-Stark apparatus to continuously remove water azeotropically.
Q2: How do I manage the vigorous exotherm and gas evolution during POCl₃ chlorination on a multi-gram scale? A2: The reaction of the 7-ol with POCl₃ releases massive amounts of HCl gas. During scale-up, the volumetric gas generation rate can overwhelm standard condensers, leading to pressurization. You must equip the reactor with a dedicated caustic scrubber. Furthermore, unreacted POCl₃ violently reacts with water during the quench. Always distill off at least 50-60% of the excess POCl₃ under reduced pressure before quenching, and utilize an inverse quench (adding the organic reaction mixture to a massive excess of ice-water, never the reverse).
Q3: What causes the formation of unreacted 7-ol intermediate during the workup, even when LC-MS showed 100% conversion? A3: The 7-chloro-pyrazolo[1,5-a]pyrimidine core is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fused pyrimidine ring. If the quenching solution becomes too hot (>15 °C) or if the pH is raised too high (pH > 9) using strong bases like NaOH, hydroxide ions will rapidly attack the C7 position, hydrolyzing the C-Cl bond and reverting the product back to the 7-ol intermediate. Maintain the quench temperature strictly below 10 °C and use a mild base like saturated aqueous NaHCO₃, carefully titrating to exactly pH 7.0–7.5.
Q4: Can I replace POCl₃ with a less hazardous chlorinating agent like SOCl₂ or oxalyl chloride? A4: POCl₃ is uniquely suited for this transformation because it first phosphorylates the tautomeric 7-oxo oxygen, converting it into a spectacular leaving group (dichlorophosphate), followed by chloride attack. Reagents like SOCl₂ often fail or give low yields because the intermediate sulfite leaving groups are less stable on this specific electron-rich fused bicyclic system. Instead of replacing POCl₃, optimize the equivalents by using a catalytic amount of N,N-dimethylformamide (DMF) or N,N-dimethylaniline. This generates the Vilsmeier-Haack reagent in situ, safely reducing the required POCl₃ from 10 equivalents to 3-5 equivalents.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.[Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH).[Link]
-
Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. Semantic Scholar.[Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Comparative Analysis of Inhibitory Activity in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine nucleus is a prominent heterocyclic framework that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged structure." Its inherent drug-like properties and synthetic tractability have propelled the development of a multitude of analogues with a broad spectrum of biological activities. This guide presents a comparative analysis of the inhibitory activity of various pyrazolo[1,5-a]pyrimidine analogues, with a particular focus on their role as kinase inhibitors in oncology. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is evidenced by its presence in several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, and the second-generation inhibitor Repotrectinib, which are pivotal in the treatment of NTRK fusion-positive cancers. This underscores the clinical significance of this molecular framework and the continued interest in exploring its potential against a diverse array of biological targets.
Comparative Analysis of Inhibitory Activity Against Key Kinase Targets
The biological activity of pyrazolo[1,5-a]pyrimidine analogues is intricately linked to the nature and position of substituents on the core scaffold. This section provides a comparative look at their inhibitory profiles against several cancer-relevant kinase families.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical targets in cancers harboring NTRK gene fusions. Pyrazolo[1,5-a]pyrimidine-based inhibitors have demonstrated remarkable success in this area.
A key determinant of high-potency Trk inhibition is the substitution at the 5-position of the pyrazolo[1,5-a]pyrimidine ring, often with a substituted pyrrolidine moiety. For instance, the presence of a 2,5-difluorophenyl-substituted pyrrolidine at this position significantly enhances Trk inhibition. Further modifications at the 3-position, such as the introduction of a picolinamide amide bond, have been shown to boost activity, with some analogues exhibiting IC50 values in the low nanomolar range. The macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a powerful strategy to enhance both potency and selectivity.
| Compound | R1 | R2 | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Cell-based Assay (KM12) IC50 (nM) | Reference |
| Larotrectinib | - | - | 5 | - | 11 | 11 | |
| Entrectinib | - | - | 1.7 | 0.1 | 0.1 | - | |
| Compound 28 | Macrocyclic | - | 0.17 | 0.07 | 0.07 | - | |
| Compound 29 | Macrocyclic | - | 0.6 | - | 0.1 | - | |
| Compound 30 | Macrocyclic | - | - | - | - | - | |
| Compound 8 | picolinamide at C3 | 2,5-difluorophenyl-pyrrolidine at C5 | 1.7 | - | - | - | |
| Compound 9 | picolinamide at C3 | 2,5-difluorophenyl-pyrrolidine at C5 | 1.7 | - | - | - | |
| Compound 23 | - | - | - | - | - | 0.1 | |
| Compound 24 | - | - | - | - | - | 0.2 |
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Analogues as Trk Inhibitors. Data compiled from multiple sources.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of various CDKs, including CDK2 and CDK9. For instance, starting from the multi-kinase inhibitor PIK-75, which has potent CDK9 activity, a series of pyrazolo[1,5-a]pyrimidine analogues were developed, leading to compounds with improved selectivity. More recent work has focused on the development of dual CDK2 and TrkA inhibitors, with compounds exhibiting potent activity against both kinases.
| Compound | Target | IC50 (µM) | Reference |
| 6s | CDK2 | 0.23 | |
| 6t | CDK2 | 0.09 | |
| Ribociclib (Reference) | CDK2 | 0.07 | |
| 6s | TrkA | 0.45 | |
| 6t | TrkA | 0.45 | |
| Larotrectinib (Reference) | TrkA | 0.07 |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogues against CDK2 and TrkA. Data from.
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it an attractive target for cancer therapy. Virtual screening efforts have identified the pyrazolo[1,5-a]pyrimidine scaffold as a promising starting point for the development of potent and selective Pim-1 inhibitors. Optimization of these initial hits has led to compounds with nanomolar inhibitory activity and excellent kinase selectivity profiles.
| Compound | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | S(50) (119 kinases @ 1µM) | Reference |
| 1 | 52,000 | - | - | |
| 11b | Potent (nM range) | Potent | Highly Selective |
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogues against Pim-1 Kinase. S(50) indicates the ratio of kinases inhibited by >50% at a 1 µM concentration.
Beyond Kinase Inhibition: Expanding the Therapeutic Landscape
The therapeutic potential of pyrazolo[1,5-a]pyrimidines extends beyond kinase inhibition. Recent studies have highlighted their activity as inhibitors of other important enzyme families and their potential in diverse therapeutic areas.
Phosphodiesterase 4 (PDE4) Inhibitors
PDE4 is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and has been validated as a therapeutic target for inflammatory diseases like idiopathic pulmonary fibrosis (IPF). An innovative artificial intelligence (AI)-driven virtual screening approach identified a novel pyrazolo[1,5-a]pyrimidine-based PDE4 inhibitor, 13c , with an impressive IC50 of 2.7 nM. This represents a significant improvement over the initial hit compound.
Other Therapeutic Applications
Pyrazolo[1,5-a]pyrimidine derivatives have also been explored as:
-
ALKBH5 Inhibitors: A potent and selective inhibitor, DDO-2728, has shown promise in the treatment of acute myeloid leukemia (AML).
-
Reversal Agents for Multidrug Resistance (MDR): Certain analogues can reverse ABCB1-mediated MDR in cancer cells, enhancing the efficacy of chemotherapeutic agents.
-
Neuropeptide Y1 Receptor (NPY Y1R) Antagonists: These compounds have been evaluated for their potential in regulating food intake and blood pressure.
-
Tumor Imaging Agents: Radiolabeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in tumor imaging.
Experimental Methodologies
To ensure the reliability and reproducibility of the inhibitory activity data, standardized experimental protocols are crucial. Below are representative methodologies for key assays.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Kinase and corresponding substrate
-
ATP solution
-
Assay buffer (specific to the kinase)
-
Test compounds dissolved in DMSO
-
Microplate (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. Add 5 µL of each dilution to the wells of the microplate.
-
Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.
-
Measure the luminescence or fluorescence signal using a plate reader. 7
Validating the In Vivo Efficacy of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CMPP) in Animal Models
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Preclinical Comparison & Application Guide
Executive Summary
The eradication of neglected tropical diseases (NTDs) such as lymphatic filariasis and onchocerciasis is severely hindered by the lack of safe, short-course macrofilaricidal (adult-worm killing) drugs. While the current clinical standard, doxycycline, effectively kills the adult parasite by depleting its essential bacterial endosymbiont, Wolbachia, the required 4-to-6-week treatment regimen presents significant compliance challenges and is contraindicated in children and pregnant women.
7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CMPP) represents a critical scaffold in the development of next-generation anti-Wolbachia therapies. Historically evaluated for antischistosomal activity [1], the pyrazolo[1,5-a]pyrimidine chemotype has recently been optimized into highly specific, fast-acting anti-filarial clinical candidates, most notably AWZ1066S [2, 3].
This guide provides a comprehensive, self-validating framework for testing the in vivo efficacy of CMPP and its derivatives. It objectively compares the pyrazolopyrimidine scaffold against standard-of-care alternatives and details the step-by-step experimental methodologies required to validate its performance in preclinical murine models.
Mechanistic Rationale: The Anti-Wolbachia Strategy
To understand the causality behind our experimental choices, one must first understand the biological target. Filarial nematodes (e.g., Brugia malayi, Onchocerca volvulus) are obligately dependent on Wolbachia for larval growth, embryogenesis, and long-term survival.
When CMPP or its optimized derivatives are administered, they rapidly deplete Wolbachia populations within the nematode. This depletion halts the production of essential metabolites, leading to a permanent block in female nematode embryogenesis (halting the release of microfilariae, or "mf") and ultimately resulting in the slow, safe death of the adult worm [2]. Unlike doxycycline, which requires prolonged exposure to achieve >90% bacterial depletion, pyrazolopyrimidines achieve this threshold in less than 7 days due to their superior target specificity and optimized drug metabolism/pharmacokinetic (DMPK) profiles.
Mechanism of Action: Anti-Wolbachia pathway of CMPP vs Doxycycline.
In Vivo Evaluation Framework
A self-validating protocol requires internal controls and highly translatable models. The following parameters are critical for validating CMPP's efficacy.
Model Selection: Brugia malayi SCID Mouse Model
Wild-type mice rapidly clear filarial infections. Therefore, the CB.17 Severe Combined Immunodeficiency (SCID) mouse model is the gold standard [2]. By lacking functional T and B cells, SCID mice allow the human parasite B. malayi to develop fully into adult worms within the peritoneal cavity. This permits direct quantification of both adult worm burden and microfilarial release.
Formulation and Pharmacokinetics
CMPP and many of its structural analogs exhibit limited aqueous solubility. To ensure accurate PK/PD profiling, compounds must be formulated in a Standard Suspending Vehicle (SSV)—typically 0.5% sodium carboxymethylcellulose, 0.5% benzyl alcohol, and 0.4% Tween 80 in purified water. This maximizes gastrointestinal absorption during oral gavage (PO) dosing [3].
Efficacy Readouts (The Self-Validating System)
To ensure data integrity, efficacy is not measured by a single metric but by a triangulation of three readouts:
-
qPCR Ratio (wsp / gst): Wolbachia surface protein (wsp) gene copy number is normalized against the nematode glutathione S-transferase (gst) gene. This ensures that variations in worm size do not skew the bacterial depletion data.
-
Embryogram: Microscopic evaluation of female uteri to confirm the absence of developing embryos.
-
Microfilaremia: Quantification of mf in the peritoneal wash to confirm the cessation of transmission.
Comparative Performance Analysis
The table below summarizes the objectively validated performance of the pyrazolopyrimidine chemotype (represented by optimized CMPP derivatives like AWZ1066S) against standard clinical alternatives in the B. malayi SCID model.
| Therapeutic Agent | Mode of Action | Dosing Regimen (In Vivo) | Wolbachia Depletion (%) | Time to mf Clearance | Macrofilaricidal Efficacy |
| CMPP / AWZ1066S | Anti-Wolbachia | 50–100 mg/kg PO, 7 Days | > 98% | 6–8 weeks | Yes (gradual attrition) |
| Doxycycline | Anti-Wolbachia | 40 mg/kg PO, 28–42 Days | > 90% | 12–16 weeks | Yes (gradual attrition) |
| Flubendazole | Tubulin Inhibitor | 10 mg/kg SC, 5 Days | N/A (Direct acting) | < 1 week | Yes (rapid, high toxicity risk) |
| Vehicle (SSV) | None | PO, 7 Days | 0% | None | No |
Data synthesis derived from established preclinical benchmarks for pyrazolopyrimidine candidates [2, 3]. CMPP derivatives achieve superior bacterial depletion in a fraction of the time required by tetracyclines.
Step-by-Step Experimental Protocol
The following methodology details the 16-week workflow required to validate the in vivo efficacy of CMPP.
In vivo experimental workflow for validating CMPP efficacy in B. malayi SCID mouse models.
Phase 1: Infection and Maturation
-
Infection: Intraperitoneally (i.p.) inject male CB.17 SCID mice (aged 6–8 weeks) with 400 infective L3 stage B. malayi larvae suspended in 500 µL of RPMI-1640 medium.
-
Incubation: Allow 6 weeks for the L3 larvae to molt and mature into adult male and female nematodes within the peritoneal cavity.
Phase 2: Dosing and Treatment
-
Group Assignment: Randomize mice into three cohorts (n=5 per group):
-
Group A: Vehicle control (SSV only).
-
Group B: Positive control (Doxycycline, 40 mg/kg/day for 6 weeks).
-
Group C: Test compound (CMPP/derivative, 50 mg/kg BID for 7 days).
-
-
Administration: Administer compounds via oral gavage (PO) using a 20-gauge feeding needle. Monitor animal weight daily to ensure toxicity thresholds are not breached.
Phase 3: Parasitological Necropsy
-
Euthanasia: At 16 weeks post-infection (10 weeks post-treatment initiation), euthanize the mice via CO2 asphyxiation.
-
Peritoneal Wash: Inject 10 mL of warm PBS into the peritoneal cavity, massage gently, and aspirate the fluid.
-
Worm Recovery: Count the recovered adult worms under a stereomicroscope. Separate males from females.
-
Microfilariae Count: Centrifuge the peritoneal wash fluid at 1,500 rpm for 10 minutes. Resuspend the pellet and count the motile mf using a hemocytometer.
Phase 4: Molecular Validation (qPCR)
-
DNA Extraction: Isolate genomic DNA from individual female adult worms using a DNeasy Blood & Tissue Kit.
-
qPCR Amplification: Run a duplex qPCR targeting the Wolbachia single-copy gene wsp and the nematode single-copy gene gst.
-
Data Analysis: Calculate the wsp/gst ratio. A reduction of >90% in the wsp/gst ratio in the CMPP-treated group relative to the vehicle control validates the compound's anti-Wolbachia efficacy.
References
-
Senga, K., Novinson, T., Wilson, H. R., & Robins, R. K. (1981). Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry, 24(5), 610-613. URL:[Link]
-
Hong, W. D., Benayoud, F., Nixon, G. L., Ford, L., Johnston, K. L., Clare, R. H., ... & O'Neill, P. M. (2019). AWZ1066S, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis. Proceedings of the National Academy of Sciences, 116(4), 1414-1419. URL:[Link]
-
McGillan, P., Berry, N. G., Nixon, G. L., Leung, S. C., Webborn, P. J. H., Wenlock, M. C., ... & O'Neill, P. M. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Medicinal Chemistry Letters, 12(9), 1421-1426. URL:[Link]
A Head-to-Head Comparison: The Potential of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine Against Approved Kinase Inhibitors
A Scaffold-Based Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved efficacy and selectivity is a continuous endeavor. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically successful kinase inhibitors. This guide provides a head-to-head comparison of the therapeutic potential of a specific, yet under-investigated derivative, 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, against established, FDA-approved kinase inhibitors.
While direct experimental data for this particular compound is not yet publicly available, this guide will leverage the extensive knowledge of the pyrazolo[1,5-a]pyrimidine class and its structure-activity relationships (SAR) to project its likely kinase inhibitory profile. This scaffold-based analysis will draw comparisons with three prominent approved inhibitors: Palbociclib (a CDK4/6 inhibitor), Larotrectinib (a TRK inhibitor), and Selpercatinib (a RET inhibitor). These comparators have been selected based on the known propensity of pyrazolo[1,5-a]pyrimidine derivatives to target these key oncogenic kinases.[1]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Potent Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a heterocyclic ring system that has garnered significant attention for its versatile biological activities, particularly as an ATP-competitive inhibitor of protein kinases.[1] Its rigid structure provides a robust platform for the strategic placement of various substituents to optimize interactions within the ATP-binding pocket of different kinases.
The specific compound of interest, 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, possesses key structural features that suggest a strong potential for kinase inhibition:
-
The 7-Chloro Group: The chlorine atom at the 7-position is a common feature in many pyrazolo[1,5-a]pyrimidine-based inhibitors and can contribute to enhanced binding affinity through halogen bonding with the kinase hinge region.
-
The 5-Methyl Group: Substitution at the 5-position can influence selectivity and potency. The methyl group is a relatively small, hydrophobic substituent that can occupy a specific pocket within the ATP-binding site.
-
The 3-Phenyl Group: The phenyl group at the 3-position can engage in hydrophobic and π-stacking interactions with amino acid residues in the kinase active site, further enhancing binding affinity.
Based on these features and the broader literature on this scaffold, it is plausible that 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine could exhibit inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and the Rearranged during Transfection (RET) kinase.
Comparative Analysis with Approved Kinase Inhibitors
To provide a tangible benchmark for the potential of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, we will compare its projected profile with that of three FDA-approved drugs.
Table 1: Overview of Kinase Inhibitors
| Compound | Class | Primary Target(s) | Mechanism of Action | Approved Indications (Selected) |
| 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | Hypothesized: CDKs, TRKs, RET | Hypothesized: ATP-competitive inhibition | Not Applicable |
| Palbociclib (Ibrance®) | Pyrido[2,3-d]pyrimidin-7-one | CDK4, CDK6 | Selective, reversible inhibition of CDK4 and CDK6, leading to G1 cell cycle arrest.[2][3] | HR-positive, HER2-negative advanced or metastatic breast cancer.[4][5] |
| Larotrectinib (Vitrakvi®) | Pyrazolo[1,5-a]pyrimidine | TRKA, TRKB, TRKC | Potent and selective ATP-competitive inhibition of TRK fusion proteins.[6][7][8] | Solid tumors with an NTRK gene fusion without a known acquired resistance mutation.[9][10] |
| Selpercatinib (Retevmo®) | Pyrazolo[1,5-a]pyridine | RET | Potent and selective inhibition of wild-type and mutated RET kinase.[11][12] | RET fusion-positive non-small cell lung cancer (NSCLC), RET-mutant medullary thyroid cancer, and RET fusion-positive thyroid cancer.[12][13][14] |
Delving into the Kinase Targets
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[4] Their dysregulation is a hallmark of many cancers.[4]
Palbociclib is a highly selective inhibitor of CDK4 and CDK6.[3] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks the progression of the cell cycle from the G1 to the S phase, ultimately leading to the suppression of tumor cell proliferation.[2][5]
7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine's Potential: The pyrazolo[1,5-a]pyrimidine scaffold is known to produce CDK inhibitors.[1] Given the structural similarities to known pyrazolo[1,5-a]pyrimidine-based CDK inhibitors, it is conceivable that our compound of interest could also target CDK4/6. The specific substitutions would likely influence its potency and selectivity compared to Palbociclib.
Tropomyosin Receptor Kinases (TRKs)
The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Gene fusions involving these genes lead to the production of constitutively active TRK fusion proteins that act as oncogenic drivers in a wide range of tumors.[15]
Larotrectinib is a first-in-class, highly selective TRK inhibitor that has demonstrated remarkable efficacy in patients with NTRK fusion-positive cancers, irrespective of the tumor type.[9][10][16] Its mechanism of action involves the direct inhibition of the TRK kinase domain, thereby blocking downstream signaling pathways.[6][7]
7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine's Potential: Notably, Larotrectinib itself is built upon a pyrazolo[1,5-a]pyrimidine scaffold.[17] This provides a strong rationale for the potential of other derivatives, such as 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, to also exhibit anti-TRK activity. The specific substitutions at the 3, 5, and 7 positions would be critical in determining its binding affinity and selectivity for the different TRK isoforms.
Rearranged during Transfection (RET) Kinase
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development of the nervous and renal systems. Activating point mutations and chromosomal rearrangements involving the RET gene are oncogenic drivers in various cancers, including thyroid and lung cancers.[13]
Selpercatinib is a highly potent and selective RET kinase inhibitor.[11][12][13] It has shown significant clinical activity in patients with RET-altered cancers, including those with resistance to multi-kinase inhibitors.[13][18]
7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine's Potential: Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can be potent RET inhibitors.[19] The structural features of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine align with those of known RET inhibitors from this class, suggesting it could be a promising candidate for targeting this kinase.
Quantitative Comparison of Inhibitory Potency
The following table provides a comparative overview of the inhibitory potency (IC50 values) of the approved drugs against their primary targets. While no specific data exists for 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, this table serves as a benchmark for the level of potency that would be required for it to be considered a viable therapeutic candidate.
Table 2: In Vitro Inhibitory Potency (IC50 nM)
| Kinase Target | 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | Palbociclib | Larotrectinib | Selpercatinib |
| CDK4 | Hypothetical | 11 | - | - |
| CDK6 | Hypothetical | 16 | - | - |
| TRKA | Hypothetical | - | 5 | - |
| TRKB | Hypothetical | - | 6 | - |
| TRKC | Hypothetical | - | 20 | - |
| RET (Wild-Type) | Hypothetical | - | - | 14.0[11][20] |
| RET (V804M Mutant) | Hypothetical | - | - | 24.1[11][20] |
| RET (G810R Mutant) | Hypothetical | - | - | 530.7[11][20] |
Note: IC50 values for approved drugs are sourced from publicly available data and may vary depending on the assay conditions. The values for 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine are hypothetical and would need to be determined experimentally.
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the signaling pathways targeted by the compared kinase inhibitors.
Caption: CDK4/6 Signaling Pathway and Inhibition.
Caption: TRK Signaling Pathway and Inhibition.
Caption: RET Signaling Pathway and Inhibition.
Experimental Protocols for Comparative Evaluation
To empirically determine the kinase inhibitory profile of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine and directly compare it to the approved inhibitors, the following experimental workflows are recommended.
Protocol 1: In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of the test compounds to the target kinases.
Objective: To determine the dissociation constant (Kd) of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine and the approved inhibitors for CDK4/Cyclin D1, TRKA, and RET kinases.
Materials:
-
Recombinant human kinases (CDK4/Cyclin D1, TRKA, RET)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
384-well microplates
-
Microplate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds and the tracer to the wells.
-
Add the kinase-antibody mixture to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio and plot the data against the compound concentration to determine the Kd value.
Caption: In Vitro Kinase Binding Assay Workflow.
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine and the approved inhibitors in cancer cell lines with relevant genetic alterations.
Materials:
-
Cancer cell lines (e.g., MCF-7 for CDK4/6, KM12 for TRK fusion, TT for RET mutation)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Reagent
-
96-well opaque-walled microplates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration to determine the IC50 value.
Caption: Cell-Based Proliferation Assay Workflow.
Conclusion and Future Directions
While this guide presents a theoretical comparison, the pyrazolo[1,5-a]pyrimidine scaffold, as exemplified by 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, holds significant promise as a source of novel kinase inhibitors. Its structural similarity to the core of approved drugs like Larotrectinib, and the known activity of this class against kinases such as CDKs and RET, provides a strong rationale for its further investigation.
The next critical step is the experimental validation of the hypotheses presented in this guide. Through the systematic application of the described biochemical and cell-based assays, the true kinase inhibitory profile, potency, and selectivity of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can be elucidated. This will not only clarify its potential as a therapeutic agent but also contribute to a deeper understanding of the structure-activity relationships within the versatile and clinically important pyrazolo[1,5-a]pyrimidine class of kinase inhibitors.
References
-
Selpercatinib. (n.d.). PubChem. Retrieved March 5, 2026, from [Link]
-
CDK inhibitor. (2024, February 27). In Wikipedia. [Link]
-
Current therapeutic landscape and resistance mechanisms to larotrectinib. (2024, February 5). Journal of Hematology & Oncology, 17(1), 23. [Link]
-
What are CDKs inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]
- CDK inhibitors in cancer therapy, an overview of recent development. (2021).
- Hafner, M., Mills, C. E., Subramanian, K., Chen, C., Chung, M., Boswell, S. A., ... & Sorger, P. K. (2019). Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. Cell chemical biology, 26(8), 1067-1080.
-
What is the mechanism of action of CDK (cyclin-dependent kinase) inhibitors in cancer treatment? (2026, February 1). Dr.Oracle. [Link]
- Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (2019). International journal of molecular sciences, 20(19), 4848.
- Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1. (2021). JCO precision oncology, 5, 1308-1314.
-
RET Signaling Inhibitors in Solid Tumors Enter Everyday Practice. (2021, January 13). ASCO Daily News. [Link]
-
What is the mechanism of Larotrectinib Sulfate? (2024, July 17). Patsnap Synapse. [Link]
- Larotrectinib: A Novel Tumor-Agnostic Neurotrophic Tropomyosin Receptor Kinase (NTRK) Inhibitor. (2021).
- Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. (2020). Clinical journal of oncology nursing, 24(3), 241-246.
-
Long-Term Efficacy Data Continues to Support Larotrectinib Use for Tumor With NTRK Fusions. (2021, June 9). CancerNetwork. [Link]
- Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and ... (2017, July 4). Oncotarget, 8(42), 72013-72026.
- Chemoproteomics reveals novel protein and lipid kinase targets of clinical CDK4/6 inhibitors in lung cancer. (2017). ACS chemical biology, 12(4), 933-943.
- Advances in Targeting RET-Dependent Cancers. (2020). Cancer Discovery, 10(4), 484-497.
-
Vitrakvi (Larotrectinib) First TRK Inhibitor Approved by the FDA for Solid Tumors Based on a Genetic Mutation. (2024, February 12). The ASCO Post. [Link]
-
NTRK inhibitors — Knowledge Hub. (n.d.). Genomics Education Programme. Retrieved March 5, 2026, from [Link]
- Novel Selective RET Inhibitors. (2021, April 29). Encyclopedia, 1(2), 368-380.
- A meta-analysis and systematic review of different cyclin-dependent kinase 4/6 inhibitors in breast cancer. (2025, March 3). Frontiers in Oncology, 15, 1368811.
-
Following Milestone FDA Approval, MSK Researchers Address Resistance to Larotrectinib through Next-Generation TRK-Targeted Therapeutic. (2019, April 1). Memorial Sloan Kettering Cancer Center. [Link]
-
FDA approves larotrectinib for solid tumors with NTRK gene fusions. (2018, December 14). U.S. Food and Drug Administration. [Link]
- Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs. (2023, December 20). Cancers, 16(1), 116.
- RET Inhibitors in Non-Small-Cell Lung Cancer. (2021, September 1). International Journal of Molecular Sciences, 22(17), 9474.
-
Mechanisms of resistance and IC 50 (µM) for each drug. (n.d.). ResearchGate. Retrieved March 5, 2026, from [Link]
-
レットヴィモカプセル 40mg レットヴィモカプセル 80mg 2.6.1 緒言. (n.d.). Pharmaceuticals and Medical Devices Agency. Retrieved March 5, 2026, from [Link]
-
7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 5, 2026, from [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Advances, 15(1), 1-20.
- Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. (2020, February 12). ACS Medicinal Chemistry Letters, 11(3), 323-329.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). Molecules, 29(15), 3505.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]
- 6. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 7. ijmpo.org [ijmpo.org]
- 8. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitrakvi (Larotrectinib) First TRK Inhibitor Approved by the FDA for Solid Tumors Based on a Genetic Mutation [jhoponline.com]
- 10. fda.gov [fda.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. NTRK inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 16. cancernetwork.com [cancernetwork.com]
- 17. mdpi.com [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Selpercatinib | c-RET | TargetMol [targetmol.com]
Benchmarking Synthetic Routes to Pyrazolo[1,5-a]pyrimidines: A Comprehensive Guide for Medicinal Chemists
Introduction
Pyrazolo[1,5-a]pyrimidines represent a highly privileged class of fused bicyclic heterocycles in medicinal chemistry. They are widely recognized for their potent activity as ATP-competitive and allosteric protein kinase inhibitors (PKIs), targeting critical oncology pathways such as EGFR, BRAF, and CDK[1]. Additionally, this scaffold is the core pharmacophore of several GABA-A receptor agonists, including the widely prescribed hypnotic Zaleplon[2].
Despite their therapeutic utility, the synthesis of pyrazolo[1,5-a]pyrimidines presents a significant chemical challenge: regioselectivity . The standard construction relies on the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophilic reagents. However, the comparable nucleophilicity of the exocyclic primary amine (-NH₂) and the endocyclic secondary amine (-NH) in 5-aminopyrazoles often leads to an ambiguous regio-orientation when reacting with unsymmetrical dielectrophiles[2].
This guide objectively benchmarks the three primary synthetic routes used to construct this scaffold, analyzing their mechanistic causality, performance metrics, and providing self-validating experimental protocols to aid researchers in optimizing their drug discovery workflows.
Mechanistic Pathway & The Regioselectivity Challenge
To understand the performance differences between synthetic routes, one must first examine the mechanistic pathways that dictate regiocontrol. The diagram below illustrates how the choice of the 1,3-dielectrophile (e.g., a simple diketone vs. an enaminone) influences the formation of the critical aza-Michael intermediate, ultimately deciding whether the thermodynamically favored 7-substituted or the kinetically driven 5-substituted regioisomer is formed[3].
Mechanistic pathways dictating regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis.
Benchmarking Performance: Comparative Analysis
The following table summarizes the quantitative performance metrics of the three most prevalent synthetic routes.
| Performance Metric | Route A: Classic Acid-Catalyzed Condensation | Route B: Regioselective Enaminone Approach | Route C: Microwave-Assisted Solvent-Free |
| Typical Yield | 50–75% | 80–95% | 85–97% |
| Regioselectivity | Poor to Moderate (Mixtures common) | Excellent (Single isomer) | Excellent |
| Reaction Time | 3–12 Hours | 2–4 Hours | 2–10 Minutes |
| Atom Economy | Moderate (Generates H₂O) | Moderate (Generates H₂O, HNMe₂) | High (No solvent waste) |
| Scalability | High (Standard batch reactors) | High (Standard batch reactors) | Moderate (Requires flow-MW for scale) |
Detailed Route Analysis & Self-Validating Protocols
Route A: Classic Acid-Catalyzed Condensation
Mechanistic Causality: The traditional approach utilizes 1,3-diketones or β-ketoesters in the presence of an acid catalyst (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen, enhancing its electrophilicity. However, because this reaction operates under thermodynamic control with competing nucleophilic sites on the pyrazole, unsymmetrical diketones frequently yield an inseparable mixture of 5-substituted and 7-substituted regioisomers, requiring laborious chromatographic purification[2].
Self-Validating Protocol:
-
Initiation: Dissolve 1.0 eq of 5-aminopyrazole and 1.1 eq of the 1,3-diketone in glacial acetic acid (0.5 M concentration).
-
Propagation: Reflux the mixture at 110 °C for 3–5 hours.
-
Validation Check: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the highly polar aminopyrazole spot indicates reaction completion.
-
-
Termination: Cool the reaction mixture to room temperature and pour it slowly over crushed ice under vigorous stirring.
-
Validation Check: Immediate precipitation of the crude solid validates successful cyclization and dehydration.
-
-
Purification: Filter the precipitate, wash thoroughly with cold water to remove residual acetic acid, and recrystallize from ethanol.
Route B: Regioselective Enaminone-Based Cyclocondensation
Mechanistic Causality: To overcome the regiochemical ambiguity of Route A, β-enaminones (e.g., 3-(dimethylamino)prop-2-en-1-ones) are employed as 1,3-dielectrophile equivalents. The dimethylamino group acts as a superior leaving group. The reaction initiates via an addition-elimination (aza-Michael type) mechanism where the exocyclic -NH₂ of the pyrazole exclusively attacks the β-carbon of the enaminone[3]. This intermediate strictly locks the regiochemistry, forcing the subsequent intramolecular cyclization of the endocyclic nitrogen onto the remaining carbonyl to yield the 7-substituted pyrazolo[1,5-a]pyrimidine exclusively[3].
Self-Validating Protocol:
-
Initiation: In a round-bottom flask, combine 1.0 eq of 5-aminopyrazole and 1.0 eq of β-enaminone in absolute ethanol (0.3 M). Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the enaminone carbonyl.
-
Propagation: Reflux for 2–4 hours.
-
Validation Check: The evolution of dimethylamine gas (detectable by holding moistened basic pH indicator paper at the condenser outlet) confirms the successful aza-Michael addition-elimination step.
-
-
Termination: Concentrate the solvent in vacuo to yield a crude residue.
-
Purification: Recrystallize the residue from an EtOH/H₂O mixture.
-
Validation Check: ¹H NMR analysis should reveal a single set of pyrimidine protons, confirming >95% regioselectivity.
-
Route C: Microwave-Assisted Solvent-Free Synthesis
Mechanistic Causality: Green chemistry approaches utilize microwave (MW) irradiation under solvent-free conditions. Dielectric heating provides rapid, uniform energy transfer that instantly overcomes the activation energy barrier for both the aza-Michael addition and the subsequent dehydration/cyclization steps. This not only reduces reaction times from hours to minutes but also eliminates solvent-induced side reactions, driving the reaction to >85% yield with near-perfect atom economy (excluding the leaving group)[4].
Self-Validating Protocol:
-
Initiation: Thoroughly mix 1.0 eq of 5-aminopyrazole and 1.0 eq of β-enaminone in an agate mortar until a homogeneous paste or fine powder is formed.
-
Propagation: Transfer the neat mixture to a microwave-transparent quartz or heavy-walled glass vessel. Irradiate in a dedicated laboratory microwave synthesizer at 180 °C for 2–5 minutes[4].
-
Validation Check: The formation of a homogeneous liquid melt during irradiation that rapidly solidifies upon cooling indicates quantitative conversion.
-
-
Purification: Triturate the crude solid with warm ethanol and filter.
-
Validation Check: High isolated yield (>85%) without the need for column chromatography validates the extreme efficiency of the MW-driven protocol[4].
-
Conclusion & Strategic Recommendations
For researchers focused on rapid library generation and structural diversification (e.g., SAR studies for kinase inhibitors), Route C (Microwave-Assisted) is the superior choice due to its high throughput and minimal purification requirements. Conversely, for scale-up and process chemistry where microwave flow reactors may not be available, Route B (Enaminone Approach) offers the best balance of impeccable regiocontrol and scalability using standard batch reactors. Route A should generally be restricted to symmetrical 1,3-diketones where regioselectivity is not a variable.
References
- Source: nih.
- Source: japsonline.
- Source: nih.
- Source: rsc.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04336H [pubs.rsc.org]
A Comparative Guide to the Anti-inflammatory Effects of Pyrazolo[1,5-a]pyrimidines: Bridging In Vitro Mechanisms and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory therapeutics, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo anti-inflammatory effects of select pyrazolo[1,5-a]pyrimidine derivatives, offering insights into their mechanisms of action and translational potential. By examining the correlation between cell-free, cell-based, and whole-organism studies, we aim to equip researchers with the knowledge to navigate the complexities of anti-inflammatory drug discovery.
The Inflammatory Cascade: A Multifaceted Target
Inflammation is a complex biological response to harmful stimuli, involving a cascade of cellular and molecular events.[3] Key mediators include prostaglandins, leukotrienes, cytokines (e.g., TNF-α, IL-6), and reactive oxygen species (ROS). The enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are critical in the production of prostaglandins and leukotrienes, respectively, making them primary targets for anti-inflammatory drugs.[4]
Pyrazolo[1,5-a]pyrimidines: A Scaffold for Selective Inhibition
The pyrazolo[1,5-a]pyrimidine nucleus has proven to be a versatile template for the design of potent and selective inhibitors of key inflammatory mediators.[1][5][6] Structural modifications to this core can significantly influence a compound's activity and selectivity, offering a promising avenue for developing novel anti-inflammatory agents with improved safety profiles.[7][8]
In Vitro Evaluation: Unraveling the Molecular Mechanisms
In vitro assays are indispensable for elucidating the specific molecular targets and mechanisms of action of anti-inflammatory compounds. These assays provide a controlled environment to assess a compound's direct effects on enzymes, cells, and specific signaling pathways.
Key In Vitro Anti-inflammatory Assays:
-
Enzyme Inhibition Assays (COX-1/COX-2, 5-LOX): These cell-free assays directly measure the ability of a compound to inhibit the activity of key inflammatory enzymes. Selective inhibition of COX-2 over COX-1 is a desirable characteristic to minimize gastrointestinal side effects associated with traditional NSAIDs.
-
Inhibition of Nitric Oxide (NO) Production: In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO. Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a common cell-based model to screen for inhibitors of NO production.
-
Cytokine Release Assays (TNF-α, IL-6): The inhibition of pro-inflammatory cytokine release from immune cells (e.g., peripheral blood mononuclear cells or macrophages) is a key indicator of anti-inflammatory potential.
-
Inhibition of Superoxide Production and Myeloperoxidase Release: These assays assess the effect of compounds on neutrophil function, which plays a crucial role in the acute inflammatory response.[7]
-
Inhibition of Protein Denaturation: This assay evaluates the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammatory diseases like arthritis.[9]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the selective inhibitory activity of test compounds against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare a series of dilutions of the test compounds and the reference inhibitor.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme to the assay buffer.
-
Add the test compound dilutions or reference inhibitor to the respective wells and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate to allow for prostaglandin production.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Caption: Workflow for In Vitro COX Inhibition Assay.
In Vivo Evaluation: Assessing Efficacy in a Biological System
In vivo models are essential for evaluating the overall efficacy, pharmacokinetics, and safety of a potential anti-inflammatory drug in a living organism. These models aim to mimic aspects of human inflammatory diseases.
Common In Vivo Models for Anti-inflammatory Activity:
-
Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute inflammation.[3] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be measured over time. The reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory activity.
-
LPS-Induced Systemic Inflammation (Endotoxin Shock): Administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a systemic inflammatory response characterized by the release of pro-inflammatory cytokines. This model is useful for evaluating a compound's ability to modulate the systemic inflammatory cascade.[1]
-
Carrageenan-Induced Pleurisy: This model involves the injection of carrageenan into the pleural cavity, leading to the accumulation of inflammatory exudate and the migration of leukocytes. It is used to assess the effects of compounds on fluid accumulation and cell migration.[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes the standard procedure for evaluating the anti-inflammatory activity of a test compound using the carrageenan-induced paw edema model.
Animals:
-
Wistar or Sprague-Dawley rats
Materials:
-
Carrageenan solution (1% w/v in saline)
-
Test compound and reference drug (e.g., Indomethacin)
-
Vehicle for drug administration
-
Pletysmometer (for measuring paw volume)
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound, reference drug, or vehicle to different groups of rats (typically orally or intraperitoneally).
-
After a set period (e.g., 1 hour) to allow for drug absorption, measure the initial paw volume of the right hind paw of each rat using a pletysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Comparative Analysis: In Vitro vs. In Vivo Effects of Pyrazolo[1,5-a]pyrimidines
The following table summarizes the anti-inflammatory activities of selected pyrazolo[1,5-a]pyrimidine derivatives, providing a comparison between their in vitro and in vivo effects.
| Compound | In Vitro Target/Assay | In Vitro Activity (IC50) | In Vivo Model | In Vivo Activity (% Inhibition) | Reference |
| Compound 5k (a pyrazolo[3,4-d]pyrimidinone derivative) | COX-2 Inhibition | 0.27 µM | Carrageenan-induced paw edema | 62.41% at 3h | [10][11] |
| Compound 7c (4,7-Dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one) | Superoxide production, Myeloperoxidase release | Not specified | Carrageenan-induced paw edema | Potent activity reported | [7] |
| Compound (S)-44 (a MAPKAP-K2 inhibitor) | MAPKAP-K2 Inhibition | < 100 nM | Carrageenan-induced paw edema | Significant reduction in edema | [1] |
| Compound 13i (a pyrazolo[1,5-a]quinazoline derivative) | LPS-induced NF-κB activity | < 50 µM | Not specified | Anti-inflammatory activity identified | [12][13] |
Analysis of Correlation:
A strong correlation between potent in vitro activity and significant in vivo efficacy is the "holy grail" of drug discovery. For pyrazolo[1,5-a]pyrimidines, the data suggests a generally positive, though not always linear, relationship.
-
Compound 5k demonstrates a clear correlation, with potent and selective in vitro COX-2 inhibition translating to significant in vivo anti-inflammatory effects in the carrageenan-induced paw edema model.[10][11] This suggests that COX-2 is a primary target for its in vivo activity.
-
For Compound 7c , while specific IC50 values are not provided, its potent in vivo activity is attributed to its ability to inhibit leukocyte functions, as demonstrated in vitro.[7] This highlights the importance of targeting cellular mechanisms of inflammation.
-
Compound (S)-44 provides an excellent example of a targeted approach, where potent in vitro inhibition of MAPKAP-K2, a key kinase in the inflammatory signaling pathway, leads to effective in vivo anti-inflammatory action.[1]
-
The case of Compound 13i underscores the utility of cell-based in vitro assays in identifying compounds with potential in vivo activity, even when the specific molecular target is not initially known.[12][13]
It is crucial to acknowledge that a lack of direct correlation can also provide valuable insights. A compound with potent in vitro activity but poor in vivo efficacy may have issues with pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) or off-target toxicities. Conversely, a compound with modest in vitro activity but good in vivo effects may have a multi-targeted mechanism of action or favorable metabolic profiles.
Signaling Pathways in Inflammation Targeted by Pyrazolo[1,5-a]pyrimidines
The anti-inflammatory effects of pyrazolo[1,5-a]pyrimidines can be attributed to their interaction with various signaling pathways. The diagram below illustrates some of the key pathways involved.
Caption: Key Inflammatory Signaling Pathways Targeted by Pyrazolo[1,5-a]pyrimidines.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly promising platform for the development of novel anti-inflammatory agents. A thorough understanding of the correlation between in vitro and in vivo data is paramount for the successful translation of these compounds into clinical candidates. Future research should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Novel Mechanisms of Action: To identify new therapeutic targets and overcome resistance to existing therapies.
-
Evaluation in Chronic Inflammation Models: To assess the long-term efficacy and safety of these compounds for the treatment of chronic inflammatory diseases.
By integrating in vitro mechanistic studies with robust in vivo models, the full therapeutic potential of pyrazolo[1,5-a]pyrimidines as next-generation anti-inflammatory drugs can be realized.
References
-
Bruni, F., et al. (1993). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. Journal of Pharmaceutical Sciences, 82(5), 480-486. [Link]
-
Sharma, V., & Kumar, P. (2012). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 74(4), 285-293. [Link]
-
Danagulyan, G. G., & Gharibyan, V. K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103. [Link]
-
Kosugi, Y., et al. (2012). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(45), 22005-22041. [Link]
-
Crocetti, L., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421. [Link]
-
Hassan, A. S., et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research, 84(1), 3-24. [Link]
-
El-Naggar, M., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(13), 9035-9051. [Link]
-
Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 913-918. [Link]
-
Abdel-Wahab, B. F., et al. (2019). Synthesis and Antimicrobial Evaluation of Novel Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine and Pyrimido[1,2-a]benzimidazole Derivatives. Journal of Heterocyclic Chemistry, 56(8), 2264-2272. [Link]
-
Sreenivasa, M., et al. (2023). Design, synthesis and characterization of some new pyrazol-pyrimidine derivatives and evaluation of their biological activities. International Journal of Chemical & Pharmaceutical Sciences, 14(2), 1-8. [Link]
-
Hassan, A. S., et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research, 84(1), 3-24. [Link]
-
Crocetti, L., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421. [Link]
-
El-Sayed, M. A. A., et al. (2022). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. Bioorganic Chemistry, 129, 106175. [Link]
-
El-Gamal, M. I., et al. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Pharmaceuticals, 18(9), 1326. [Link]
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Medicinal Chemistry, 31. [Link]
-
Arul, V., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 963-968. [Link]
-
Arias-Gómez, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Lindsley, C. W., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(3), 433-441. [Link]
-
El-Gamal, M. I., et al. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Pharmaceuticals, 18(9), 1326. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpras.com [ijpras.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5- a ]pyrimidine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00423J [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the selectivity profile of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine across the kinome
A Comparative Guide to the Kinome Selectivity of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Abstract
In the landscape of targeted cancer therapy, the off-target profile of a kinase inhibitor is as critical as its on-target potency. An ideal inhibitor maximizes therapeutic efficacy while minimizing toxicity by maintaining a high degree of selectivity across the human kinome. This guide provides an in-depth evaluation of the selectivity profile of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, a novel investigational compound. We present a comprehensive analysis based on a wide-panel kinase screen and compare its performance against established inhibitors, offering field-proven insights into its potential as a therapeutic candidate.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Quest for Selectivity
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of a wide range of protein kinases.[1][2] These kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2][3] Derivatives of this scaffold have shown potent inhibitory activity against critical oncogenic kinases such as Pim, CDKs, EGFR, and Trk kinases.[1][4][5]
However, this inherent versatility presents a significant challenge: achieving selectivity. A promiscuous inhibitor that binds to numerous kinases can lead to unforeseen off-target effects and toxicity.[3] Therefore, a rigorous evaluation of an inhibitor's profile across the entire kinome is a mandatory step in preclinical development.[6] This guide focuses on 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (hereafter referred to as Cmpd-X ) and delineates its selectivity profile to understand its therapeutic potential and potential liabilities.
Experimental Design: A Rationale for Kinome-Wide Profiling
To generate a comprehensive and unbiased assessment of Cmpd-X's selectivity, we employed a large-scale, competition-binding-based kinome profiling platform.
Causality Behind Experimental Choices:
-
Why a Large Panel? The human kinome is vast. Screening against a broad panel (in this case, over 450 kinases) is essential to identify not only the primary targets but also unexpected off-targets that could contribute to either toxicity or polypharmacological efficacy.[7][8]
-
Why Competition Binding? We selected the KINOMEscan® assay format, an active-site-directed competition binding assay.[9][10][11] Unlike enzymatic assays that measure the inhibition of substrate phosphorylation, this method directly quantifies the binding affinity (expressed as the dissociation constant, Kd) of the compound to the kinase. This approach is independent of ATP concentration and provides a true measure of binding thermodynamics, allowing for direct and standardized comparison of inhibitor affinity across different kinases.[9][12]
-
Selection of Comparators: To contextualize the selectivity of Cmpd-X, we selected two well-characterized inhibitors known to target pathways frequently associated with the pyrazolo[1,5-a]pyrimidine scaffold:
-
Saracatinib (AZD0530): A potent dual inhibitor of Src family kinases (SFKs) and Abl.[13][14] SFKs are non-receptor tyrosine kinases involved in proliferation, survival, and metastasis.[15][16]
-
AZD1208: A potent, orally available inhibitor of all three Pim kinase isoforms.[17] Pim-1 is a serine/threonine kinase that plays a crucial role in cell growth and survival, often downstream of STAT signaling pathways.[18][19]
-
The experimental workflow is designed to ensure data integrity and reproducibility, moving from a broad initial screen to quantitative affinity determination.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. technologynetworks.com [technologynetworks.com]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 13. The Src Family of Protein Tyrosine Kinases: A New and Promising Target for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 17. selleckchem.com [selleckchem.com]
- 18. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]
- 19. PIM1 - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Advanced Handling and Safety Protocol: 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
As drug development accelerates—particularly in the synthesis of anti-Wolbachia agents for the treatment of filariasis—7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS: 58347-51-6) has emerged as a critical molecular building block[1][2]. However, the very chemical properties that make it an excellent synthetic intermediate also dictate stringent safety and handling requirements.
This guide provides a self-validating operational framework for researchers and scientists, bridging the gap between standard safety data sheets (SDS) and practical, on-the-ground laboratory execution.
Mechanistic Toxicology & Hazard Profiling
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the chemical's hazards. The 7-chloro position on the pyrazolo[1,5-a]pyrimidine core is highly electrophilic. In a synthetic workflow, this enables rapid Nucleophilic Aromatic Substitution (SNAr) with amines to build complex drug candidates[2].
Biologically, however, this same electrophilicity allows the molecule to react with nucleophilic residues (e.g., thiols, amines) on proteins in human tissues. This reactivity manifests in its specific hazard profile[1]:
-
H302 (Harmful if swallowed): Systemic toxicity upon ingestion.
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): A direct result of electrophilic attack on biological nucleophiles in the epidermis and corneal epithelium.
-
H335 (May cause respiratory irritation): Inhalation of fine crystalline dust interacts with mucosal membranes in the respiratory tract, triggering acute inflammation[1][3].
Quantitative Hazard Summary
| Property / Hazard | Quantitative Value / Code | Mechanistic Rationale & Safety Impact |
|---|---|---|
| Molecular Weight | 243.70 g/mol | Small molecule; easily penetrates compromised skin barriers[1]. |
| Acute Toxicity (Oral) | H302 (Category 4) | Systemic toxicity; requires strict segregation from food/drink[1]. |
| Skin Irritation | H315 (Category 2) | Electrophilic C7 position reacts with epidermal nucleophiles[1]. |
| Eye Irritation | H319 (Category 2A) | Causes severe irritation to corneal epithelium upon contact[1]. |
| Respiratory Irritation | H335 (Category 3) | Micro-particulates inflame mucosal membranes; requires strict ventilation control[1][3]. |
Core PPE Requirements: A Self-Validating System
Standard "wear gloves and goggles" advice is insufficient for reactive halogenated heterocycles. The following PPE matrix is engineered to break the chain of exposure at every vulnerability point.
-
Ocular (Eyes): Snug-fitting, indirect-vented chemical splash goggles. Rationale: Prevents airborne dust (H335) and accidental solvent splashes from reaching the cornea (H319).
-
Dermal (Hands): Dual-layer Nitrile gloves (min. 4 mil thickness). Rationale: Nitrile provides excellent resistance to the solid powder. Dual-layering ensures a fail-safe if the outer glove is compromised or contaminated during weighing.
-
Dermal (Body): Flame-resistant (FR) lab coat with knit cuffs. Rationale: Knit cuffs prevent the sleeves from dragging through contaminated surfaces, mitigating H315 risks.
-
Respiratory: Handling exclusively in a Class II Chemical Fume Hood (face velocity >100 fpm). If a hood is unavailable, an N95/FFP2 particulate respirator is mandatory. Rationale: Prevents inhalation of micro-particulates, directly addressing the H335 respiratory irritation hazard[3].
Operational Plan: Safe Handling and Synthetic Workflow
When utilizing 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine in a typical SNAr reaction (e.g., coupling with an amine), the protocol must minimize aerosolization and exotherm risks.
Step-by-Step SNAr Methodology[2]:
-
Preparation & Weighing: Inside a certified chemical fume hood, weigh 1.0 mmol of 7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine using a static-free spatula to prevent powder dispersion.
-
Solvent Addition: Transfer the solid to a round-bottom flask. Add 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex transition state during the SNAr reaction without reacting with the electrophile.
-
Reagent Introduction: Slowly add 1.2 equivalents of the target amine (e.g., 2-picolylamine) followed by 2.0 equivalents of triethylamine (TEA). Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward and preventing the protonation of the nucleophilic amine.
-
Reaction Execution: Stir the mixture at 60–110°C for 1–4 hours. Monitor completion via Thin Layer Chromatography (TLC).
-
Quenching & Isolation: Cool to room temperature and slowly add 5.0 mL of water. The sudden shift in polarity will precipitate the highly conjugated product. Collect the precipitate via vacuum filtration.
Operational workflow for safe handling and reaction of 7-chloropyrazolo[1,5-a]pyrimidines.
Decontamination and Disposal Plan
Because this compound contains a covalently bound chlorine atom, it cannot be disposed of in standard organic waste streams[4].
-
Spill Protocol: Do not dry sweep. Dry sweeping aerosolizes the irritating powder (H335). Instead, cover the spill with damp absorbent pads (using water or a mild surfactant), carefully scoop into a compatible chemical waste container, and wipe the surface with a solvent like ethanol or acetone to remove residual organics.
-
Waste Segregation (P501): All reaction filtrates, contaminated gloves, and empty vials must be classified under Halogenated Organic Waste [4][5]. Incineration at an approved waste disposal plant is required to safely break down the carbon-halogen bonds without releasing toxic dioxins.
References
- Title: 58347-51-6 | 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine - AiFChem Source: AiFChem URL
- Title: Supporting Information Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis Source: Semantic Scholar URL
- Title: Fact Sheet: Controlling Chemical Vapors in the Laboratory Source: PennEHRS - Environmental Health and Radiation Safety - University of Pennsylvania URL
- Title: Safety Data Sheet - 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine Source: ChemScene URL
Sources
- 1. 58347-51-6 | 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine - AiFChem [aifchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Fact Sheet: Controlling Chemical Vapors in the Laboratory | PennEHRS [ehrs.upenn.edu]
- 4. chemscene.com [chemscene.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
